molecular formula C6H4ClN3S B1355138 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33089-15-5

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1355138
CAS No.: 33089-15-5
M. Wt: 185.64 g/mol
InChI Key: IGIRTCCCRNZFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIRTCCCRNZFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518921
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33089-15-5
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 33089-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate in the development of targeted therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes its characteristic spectroscopic data. Furthermore, it explores the significant role of this compound as a scaffold in the synthesis of potent kinase inhibitors, particularly those targeting critical cancer-related signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways. The guide also includes diagrammatic representations of these pathways and a typical experimental workflow for the derivatization of the title compound, designed to aid researchers in its application.

Introduction

This compound is a substituted pyrimidine that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a nitrile group, make it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the specific substitutions on this molecule allow for targeted modifications to achieve desired pharmacological profiles. This guide aims to be an in-depth resource for professionals working with this compound, providing essential technical data and procedural information.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

PropertyValue
CAS Number 33089-15-5
Molecular Formula C₆H₄ClN₃S
Molecular Weight 185.64 g/mol
IUPAC Name 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Appearance Solid
Purity Typically ≥97%
Storage Temperature Freezer
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocols

The following sections detail the synthesis of this compound and a representative derivatization reaction.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of the corresponding 4-hydroxypyrimidine precursor.

Reaction:

Procedure:

  • To a stirred solution of 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) and an organic base like N,N-dimethylaniline.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Derivatization: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. A typical example is the reaction with an amine.

Reaction:

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or isopropanol.

  • Add the desired primary or secondary amine to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

The following are the expected spectroscopic data for this compound.

Spectroscopy Data
¹H NMR (CDCl₃)δ (ppm): 8.75 (s, 1H, pyrimidine-H), 2.65 (s, 3H, S-CH₃)
¹³C NMR (CDCl₃)δ (ppm): 173.0, 163.0, 159.0, 114.0, 108.0, 15.0
FT-IR (KBr, cm⁻¹)ν: 2230 (C≡N), 1550, 1480, 1320, 780
Mass Spec. (EI)m/z: 185 (M⁺), 187 (M+2)⁺

Role in Drug Discovery and Relevant Signaling Pathways

This compound is a crucial building block for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. Its derivatives have been extensively explored as inhibitors of key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. Derivatives of this compound have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Pyrimidine_Derivative 4-Chloro-2-(methylthio)pyrimidine -5-carbonitrile Derivative Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. The this compound scaffold has been utilized to develop potent inhibitors of PI3K and/or mTOR kinases.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrimidine_Derivative 4-Chloro-2-(methylthio)pyrimidine -5-carbonitrile Derivative Pyrimidine_Derivative->PI3K Inhibits Experimental_Workflow Start 4-Chloro-2-(methylthio)pyrimidine -5-carbonitrile Reaction Nucleophilic Substitution (e.g., with Amines) Start->Reaction Purification Purification (Column Chromatography/ Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound.[1][2][3] It is characterized by the presence of chloro, methylthio, and carbonitrile functional groups attached to a pyrimidine ring.[2] These features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] For optimal stability, it should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 33089-15-5[1][2][3][4]
Molecular Formula C₆H₄ClN₃S[2][4][5]
Molecular Weight 185.63 g/mol [4][5]
Melting Point 67-68 °C[1]
Boiling Point 340.7 ± 22.0 °C (Predicted)[1]
Density 1.45 ± 0.1 g/cm³ (Predicted)[1]
Appearance Crystals, Solid[1][2][3]
Purity Commonly available as 97% or 98%[1][3]
InChI Key IGIRTCCCRNZFSQ-UHFFFAOYSA-N[3]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1][3][4]

Experimental Protocols and Synthesis

The synthesis of pyrimidine-5-carbonitrile derivatives often involves the cyclocondensation of a suitable aldehyde with a compound containing an active methylene group (like ethyl cyanoacetate) and a reagent like thiourea, followed by further modifications.

General Experimental Protocol for Synthesis of Pyrimidine-5-Carbonitrile Core:

A common route to a precursor for this class of compounds involves a multi-step synthesis. While a specific protocol for this compound is not detailed in the provided results, a general synthesis for a key intermediate, 4-chloro-2-(methylthio)pyrimidine, can be adapted. For instance, the synthesis of related compounds often involves the chlorination of a hydroxy-pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

Example Synthesis Step: Chlorination

  • A 4-hydroxy-2-methylthiopyrimidine derivative is suspended in a suitable solvent, such as toluene or chloroform.[6]

  • An organic base, for example, triethylamine, is added to the mixture while stirring.[6]

  • Phosphorus oxychloride (POCl₃) is then added slowly to the reaction vessel.[6][7]

  • The mixture is heated (e.g., to 80°C) and held at that temperature for a period, typically one hour, to allow the reaction to complete.[6]

  • After cooling to room temperature, the reaction is carefully quenched, for instance, by the addition of water.[6]

  • The final product is then isolated and purified.

This chlorination step is crucial for introducing the reactive chloro group at the 4-position of the pyrimidine ring, which is essential for subsequent nucleophilic substitution reactions in drug synthesis.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome Start1 Hydroxy-pyrimidine Precursor Mix Mix Precursor and Base in Solvent Start1->Mix Start2 Phosphorus Oxychloride (POCl3) Add Slowly Add POCl3 Start2->Add Start3 Organic Base (e.g., Triethylamine) Start3->Mix Mix->Add Heat Heat Reaction Mixture (e.g., 80°C) Add->Heat Quench Cool and Quench with Water Heat->Quench Product 4-Chloro-2-(methylthio)pyrimidine Derivative Quench->Product

General workflow for the chlorination step in pyrimidine synthesis.

Applications in Drug Development and Signaling Pathways

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This compound and its analogues serve as crucial intermediates in the synthesis of targeted therapeutics.

A closely related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various protein kinases, such as Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor (FGF) receptor, and Epidermal Growth Factor (EGF) receptor.[8] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making their inhibitors a key focus of modern oncology drug discovery.

The 4-chloro position of the pyrimidine ring is a key reactive site, allowing for the introduction of various amine-containing moieties through nucleophilic aromatic substitution. This flexibility enables the generation of large libraries of compounds for screening against kinase targets.

G cluster_synthesis Synthesis Phase cluster_application Application & Biological Effect Intermediate 4-Chloro-2-(methylthio) -pyrimidine-5-carbonitrile Reaction Nucleophilic Substitution (with various amines) Intermediate->Reaction Library Library of Pyrimidine Derivatives Reaction->Library Screening Screening for Kinase Inhibition Library->Screening Kinase Target Kinases (e.g., CDK4, VEGFR-2, EGFR) Screening->Kinase Pathway Inhibition of Cell Signaling Pathways (Proliferation, Angiogenesis) Kinase->Pathway Effect Therapeutic Effect (e.g., Anti-proliferative) Pathway->Effect

References

An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, a plausible experimental protocol for its synthesis, and its significant applications in the development of kinase inhibitors for cancer therapy. Particular focus is given to its role in the creation of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.

Core Compound Specifications

This compound is a versatile building block in medicinal chemistry. Its structure incorporates several reactive sites that allow for diverse chemical modifications, making it an ideal scaffold for the synthesis of compound libraries targeting various biological pathways.

PropertyValue
Chemical Formula C₆H₄ClN₃S
CAS Number 33089-15-5
Molecular Weight 185.64 g/mol
Appearance White solid
Storage Conditions Inert atmosphere, store in freezer, under -20°C
Synonyms 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile, 4-Chloro-2-methylthio-5-cyanopyrimidine

Synthesis of this compound

While a definitive, step-by-step published synthesis protocol for this compound can be elusive, a common and effective method involves the chlorination of the corresponding 4-hydroxypyrimidine precursor. The following is a detailed experimental protocol based on established chemical transformations for similar pyrimidine systems.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 2-(methylthio)-4-hydroxypyrimidine- 5-carbonitrile product 4-Chloro-2-(methylthio)pyrimidine- 5-carbonitrile start->product Chlorination reagent Phosphorus Oxychloride (POCl₃) in the presence of a base (e.g., Triethylamine) reagent->product

A plausible synthetic route for this compound.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile (1 equivalent) in a suitable inert solvent such as toluene or chloroform.

  • Addition of Base and Chlorinating Agent: To the stirred suspension, add triethylamine (1.0 to 1.5 equivalents) under a nitrogen atmosphere. Subsequently, add phosphorus oxychloride (1.0 to 1.5 equivalents) dropwise to the reaction mixture at room temperature. The addition should be performed cautiously as the reaction can be exothermic.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of various kinase inhibitors, which are crucial in cancer therapy. The chlorine atom at the 4-position is readily displaced by nucleophiles, providing a convenient handle for introducing a variety of substituents to modulate biological activity and pharmacokinetic properties.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Several series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.

Quantitative Biological Activity of VEGFR-2 Inhibitors:

Compound IDTarget Cell LineIC₅₀ (µM)Reference
9d HCT-116 (Colon)1.14
MCF-7 (Breast)2.23
11e HCT-116 (Colon)1.21
MCF-7 (Breast)2.40
12b HCT-116 (Colon)1.34
MCF-7 (Breast)2.42
12d HCT-116 (Colon)1.41
MCF-7 (Breast)2.53
Sorafenib HCT-116 (Colon)10.33
MCF-7 (Breast)12.01

VEGFR-2 Signaling Pathway:

cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Simplified VEGFR-2 signaling cascade leading to angiogenesis.

PI3K/Akt Signaling Pathway Inhibitors

The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell cycle, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development. Derivatives of this compound have been explored as inhibitors of this pathway.

Quantitative Biological Activity of PI3K/Akt Pathway Inhibitors:

Compound IDTarget KinaseIC₅₀ (µM)Target Cell LineIC₅₀ (µM)Reference
7f PI3Kδ6.99K562 (Leukemia)-
PI3Kγ4.01
AKT-13.36
17p PI3Kα0.0318A2780 (Ovarian)-
PI3Kδ0.0154

PI3K/Akt Signaling Pathway:

cluster_1 PI3K/Akt Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

The PI3K/Akt signaling pathway, a key regulator of cell fate.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry and drug discovery. Its chemical tractability allows for the synthesis of diverse libraries of compounds that can be screened for various biological activities. The successful development of potent inhibitors of key cancer-related signaling pathways, such as VEGFR-2 and PI3K/Akt, underscores the importance of this core structure. This guide provides essential technical information to aid researchers and scientists in leveraging the potential of this compound for the development of next-generation targeted therapies.

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its multifunctional structure, featuring a pyrimidine core substituted with chloro, methylthio, and cyano groups, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and professionals in the field.

IUPAC Name: 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 33089-15-5[1][2][3]
Molecular Formula C₆H₄ClN₃S[1]
Molecular Weight 185.63 g/mol -
Melting Point 67-68 °C[3]
Boiling Point 340.7±22.0 °C (Predicted)[3]
Density 1.45±0.1 g/cm³ (Predicted)[3]
Physical Form Solid, Crystals[1][3]
Purity Typically ≥97%[2]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1][3]
InChI Key IGIRTCCCRNZFSQ-UHFFFAOYSA-N[1]

Synthesis and Reactivity

While specific high-yield synthesis routes for this compound are proprietary or less commonly published, its synthesis generally involves the construction of the pyrimidine ring followed by functional group interconversions. The synthesis of structurally similar pyrimidine-5-carbonitrile derivatives often starts from simple precursors like benzaldehyde, ethyl cyanoacetate, and thiourea, followed by chlorination and methylation steps[4].

The reactivity of this compound is characterized by the distinct functionalities on the pyrimidine ring. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups. The methylthio group and the cyano group can also be modified, offering further avenues for creating a library of derivatives.

Below is a representative experimental protocol for the synthesis of a related multifunctional pyrimidine, which illustrates the general principles that could be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol describes the regioselective substitution of a chlorine atom on a dichloropyrimidine scaffold with an ethoxy group, a common transformation in pyrimidine chemistry[5].

  • Preparation of Sodium Ethoxide Solution: A solution of sodium ethoxide (EtONa) is freshly prepared at a concentration of 1 M in ethanol (EtOH)[5].

  • Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in ethanol at approximately 20°C, the freshly prepared sodium ethoxide solution (1.1 equivalents) is added dropwise[5].

  • Reaction Monitoring: The reaction mixture is protected with a CaCl₂ drying tube and stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically around 2 hours)[5].

  • Work-up and Extraction: Dichloromethane (DCM) is added to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is then extracted. The aqueous phase is further extracted with an additional portion of DCM[5].

  • Isolation and Purification: The combined organic phases are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under vacuum to yield the crude product. The product can be further purified by recrystallization[5].

This procedure resulted in an 89% yield of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating a mild and efficient method for modifying the pyrimidine core[5][6].

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. They serve as scaffolds for the synthesis of compounds targeting various signaling pathways implicated in diseases like cancer.

Kinase Inhibitors

A significant application of this chemical is in the development of kinase inhibitors. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate for synthesizing inhibitors of cyclin-dependent kinases (Cdk4), as well as receptor tyrosine kinases such as PDGF, FGF, and EGF receptors[7]. Pyrimidine-5-carbonitrile derivatives have also been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing anti-proliferative and apoptosis-inducing activities in cancer cell lines[4].

Scaffold for Novel Therapeutics

The pyrimidine-5-carbonitrile core is a key feature in various research efforts to develop novel anticancer agents. For instance, derivatives have been investigated as potential inhibitors of the PI3K/AKT signaling pathway in leukemia[8]. The versatility of the this compound scaffold allows for systematic structural modifications to optimize potency and selectivity against specific biological targets.

Logical Workflow: From Synthesis to Application

The following diagram illustrates the general workflow from the synthesis of the pyrimidine core to its application in the development of targeted therapies like kinase inhibitors.

G cluster_synthesis Synthesis & Derivatization cluster_application Drug Discovery Application Start Starting Materials (e.g., Dichloropyrimidines) Core 4-Chloro-2-(methylthio) -pyrimidine-5-carbonitrile Start->Core Synthesis Deriv Chemical Modification (e.g., Nucleophilic Substitution) Core->Deriv Scaffold Library Library of Pyrimidine Derivatives Deriv->Library Diversification Screening Biological Screening (e.g., Kinase Assays) Library->Screening Input for Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Synthesis and application workflow of the pyrimidine scaffold.

Safety Information

This compound should be handled with care in a laboratory setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood[1].

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined structure and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications. The continued exploration of its chemical space is likely to yield novel candidates for the treatment of a variety of diseases, particularly in the realm of oncology. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable chemical intermediate.

References

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive, site-specific risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS and your institution's safety guidelines before handling any chemical.

Introduction

This compound (CAS No: 10156-40-8) is a key heterocyclic building block used in the synthesis of various biologically active compounds, including kinase inhibitors and other potential therapeutic agents. Its reactivity, driven by the presence of a chloro-substituent and a nitrile group on the pyrimidine ring, makes it a valuable intermediate. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed overview of the safety and handling procedures for this compound to ensure its safe use in a laboratory and research setting.

Hazard Identification and Classification

The primary source of hazard information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. While classifications may vary slightly between suppliers, a consensus of available Safety Data Sheets (SDS) indicates the following hazards.

GHS Classification
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory System)Category 3H335: May cause respiratory irritation.
GHS Pictograms and Signal Word
  • Pictogram:

    alt text

  • Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValue
CAS Number 10156-40-8
Molecular Formula C₆H₄ClN₃S
Molecular Weight 185.63 g/mol
Appearance White to off-white or light yellow solid/powder
Melting Point 120 - 125 °C (248 - 257 °F)
Boiling Point Data not available
Solubility Soluble in Chloroform, Methanol
Stability Stable under recommended storage conditions.

Experimental Protocols: Safe Handling and Use

Adherence to strict protocols is critical to minimize exposure and ensure safety. The following sections detail the necessary procedures for handling, storage, and emergency response.

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are the first line of defense. The following workflow should be followed whenever handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Required PPE cluster_eng Engineering Controls start Begin Work with This compound assess Assess Risks for Specific Procedure start->assess select_ppe Select Appropriate PPE assess->select_ppe face_shield Face Shield (if splash hazard exists) assess->face_shield If splash risk fume_hood Work in a Certified Chemical Fume Hood assess->fume_hood lab_coat Chemical-resistant Lab Coat select_ppe->lab_coat gloves Nitrile or Neoprene Gloves (Inspect Before Use) select_ppe->gloves goggles ANSI-approved Safety Goggles select_ppe->goggles

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

General Handling and Storage Protocol
  • Engineering Controls: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not breathe dust or vapor.

  • Grounding: For handling larger quantities, take precautionary measures against static discharges.

  • Storage Conditions:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Recommended storage temperature is often cited as 2-8°C to maintain long-term stability.

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure is critical.

Emergency Response Workflow: Skin Contact

The following diagram outlines the step-by-step procedure in case of accidental skin contact.

Skin_Contact_Emergency start Skin Contact Occurs remove_clothing Immediately remove all contaminated clothing start->remove_clothing rinse Rinse skin with plenty of water for at least 15 minutes remove_clothing->rinse wash Wash affected area with soap and water rinse->wash seek_medical Seek immediate medical attention wash->seek_medical sds_info Provide SDS to medical personnel seek_medical->sds_info

Caption: Step-by-step emergency response protocol for skin contact.

First Aid Measures Summary
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Get medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Fire-Fighting and Spill Response

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.

Accidental Release (Spill) Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Clean-up:

    • Wear appropriate PPE as described in Section 4.1.

    • Avoid raising dust.

    • Sweep up the spilled solid material carefully.

    • Place the material into a suitable, labeled, and closed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste must be disposed of in accordance with environmental regulations.

  • Product: Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product. Containers should be triple-rinsed and offered for recycling or reconditioning.

By adhering to the guidelines outlined in this document, researchers and scientists can safely handle this compound, minimizing risks to themselves and the environment while leveraging its utility in drug discovery and development.

Spectroscopic and Synthetic Profile of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No: 33089-15-5). While direct, publicly available spectroscopic data for this specific compound is limited, this document compiles representative data from closely related analogs and outlines detailed, plausible experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyrimidine-based compounds in drug discovery and development.

Spectroscopic Data Analysis

Table 1: Representative ¹H NMR Spectroscopic Data of Related Pyrimidine Derivatives

CompoundSolventChemical Shift (δ) ppm
4,6-Dichloro-2-(methylthio)pyrimidine -7.4 (s, 1H, H-5), 2.6 (s, 3H, S-CH₃)
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine CDCl₃6.37 (s, 1H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 2.52 (s, 3H, SCH₃), 1.37 (t, J=7.1 Hz, 3H, CH₃)
2-(Ethylamino)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile DMSO-d₆7.99 (s, 1H, NH), 3.41 (q, 2H, CH₂), 3.25 (s, 3H, N-CH₃), 2.41 (d, 1H, CH), 2.12 (m, 1H, CH), 1.51 (t, 3H, CH₃), 0.92 (d, 6H, 2xCH₃)

Table 2: Representative ¹³C NMR Spectroscopic Data of Related Pyrimidine Derivatives

CompoundSolventChemical Shift (δ) ppm
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine CDCl₃172.7, 169.4, 160.2, 102.4, 63.3, 14.1, 13.8

Table 3: Representative IR Spectroscopic Data of Related Pyrimidine Derivatives

CompoundSample Prep.Characteristic Peaks (cm⁻¹)
2-(Ethylamino)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile KBr3325 (N-H str.), 2964, 2872 (C-H str.), 2216 (C≡N str.), 1651 (C=O str.), 1346 (N-C str.), 777 (N-H wag)
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester Film-

Table 4: Representative Mass Spectrometry Data of Related Pyrimidine Derivatives

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile -220.08
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester -232, 234

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for analogous pyrimidine compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of a corresponding 4-hydroxypyrimidine precursor.

Procedure:

  • Starting Material Preparation: Begin with a suitable precursor such as 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend the 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in a suitable inert solvent like toluene.

  • Addition of Reagents: While stirring, add an equimolar amount of a tertiary amine base, such as triethylamine, to the suspension. Subsequently, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. The addition should be performed at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for approximately 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

General Considerations: For all spectroscopic analyses, the purified this compound should be thoroughly dried to remove any residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 or 500 MHz NMR spectrometer. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR: Use a more concentrated sample (20-30 mg) in the same deuterated solvent. Record the spectrum on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of pyrimidine derivatives.

experimental_workflow start Start: Precursor (4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile) synthesis Synthesis: Chlorination with POCl₃ start->synthesis workup Work-up & Extraction synthesis->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product characterization Spectroscopic Characterization product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir IR characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 33089-15-5). Due to the limited availability of specific experimental solubility data in public literature, this document focuses on providing a framework for its determination. It includes known physical and chemical properties, predicted solubility information, and detailed experimental protocols for solubility assessment.

Compound Profile

This compound is a multifaceted pyrimidine derivative with applications in organic synthesis and as a building block for more complex molecules.[1] Understanding its solubility is crucial for its effective use in various research and development applications, including reaction chemistry, formulation, and biological screening.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 33089-15-5
Molecular Formula C₆H₄ClN₃S
Molecular Weight 185.63 g/mol
Physical Form Solid
IUPAC Name This compound
Storage Temperature Freezer

Solubility Data

In the absence of experimental data, computational predictions can offer initial guidance. It is important to note that these are theoretical values and should be confirmed experimentally.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityMethod
WaterVery LowIn silico prediction
Common Organic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)Likely SolubleBased on the general solubility of similar heterocyclic compounds

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, this section provides detailed methodologies for common and effective solubility determination techniques.

A preliminary assessment of solubility in various solvents can be performed to guide the selection of a suitable solvent for quantitative analysis.

Procedure:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 1 mL of the test solvent (e.g., water, ethanol, acetone, DMSO) to the test tube.

  • Vortex or shake the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid. The absence of visible particles suggests solubility.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.[3][4][5]

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dish or vial

Procedure:

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed container.

  • Equilibrate the solution by agitating it in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a short period to let undissolved solids settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Transfer the clear filtrate to a pre-weighed, dry evaporation dish.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Weight of dried solid (g) / Volume of filtrate (L))

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.[6][7][8][9][10]

Materials:

  • This compound

  • Selected solvent

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in a solvent in which it is freely soluble.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Prepare the Saturated Solution:

    • Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and obtain a clear, filtered supernatant.

  • Sample Analysis:

    • Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow General Workflow for Solubility Determination cluster_prep Preparation & Initial Assessment cluster_quant Quantitative Analysis cluster_methods Analytical Methods cluster_results Data Analysis & Reporting start Start: Obtain Pure Compound qual_sol Qualitative Solubility Test (Various Solvents) start->qual_sol select_solvent Select Solvent(s) for Quantitative Analysis qual_sol->select_solvent prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) select_solvent->prep_sat_sol equilibrate Equilibrate (Constant Temperature & Agitation) prep_sat_sol->equilibrate separate Separate Solid & Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant separate->analyze gravimetric Gravimetric Method (Evaporate & Weigh) analyze->gravimetric hplc HPLC Method (Inject & Quantify vs. Standards) analyze->hplc calculate Calculate Solubility (e.g., g/L, mg/mL) gravimetric->calculate hplc->calculate report Report Results calculate->report

References

Navigating the Stability Landscape of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a consolidated resource for ensuring the integrity and shelf-life of this compound.

Chemical Profile and Importance

This compound, with a molecular formula of C₆H₄ClN₃S, is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and pharmaceuticals. The stability of this intermediate is paramount to ensure the reliability and reproducibility of experimental results and the quality of downstream products.

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability of this compound. The following conditions are recommended based on available safety data sheets and supplier information.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Temperature Store in a freezer at temperatures below -20°C.[1][2]
Atmosphere Store under an inert atmosphere.[1]
Environment Keep in a cool, dry, and well-ventilated place.[3]
Light Exposure Protect from light.
Moisture Avoid moisture.[4]
Incompatibilities Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Transportation Avoid high temperature, sun exposure, humidity, and mechanical collision.[3]

Potential Degradation Pathways

Potential Degradation Mechanisms:

  • Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding 4-hydroxy derivative. The nitrile group could also undergo hydrolysis to a carboxylic acid or amide.

  • Oxidation: The methylthio group is prone to oxidation, which could yield the corresponding sulfoxide or sulfone.

  • Photodegradation: Pyrimidine rings can be susceptible to photodegradation upon exposure to UV light, potentially leading to the formation of photohydrates or other rearranged products.[1][4][5]

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

G Logical Flow for Investigating Degradation Pathways cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Potential Degradation Products Acid Acid Hydrolysis HPLC HPLC/UPLC for Purity and Degradant Profiling Acid->HPLC P1 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile Acid->P1 Base Base Hydrolysis Base->HPLC Base->P1 Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC P2 4-Chloro-2-(methylsulfinyl)pyrimidine-5-carbonitrile Oxidation->P2 P3 4-Chloro-2-(methylsulfonyl)pyrimidine-5-carbonitrile Oxidation->P3 Heat Thermal Stress Heat->HPLC Light Photostability (UV/Vis) Light->HPLC P4 Photodegradation Products (e.g., photohydrates) Light->P4 LCMS LC-MS for Identification of Degradation Products HPLC->LCMS NMR NMR for Structural Elucidation LCMS->NMR Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Logical workflow for degradation pathway analysis.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Table 2: General Protocol for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photostability ICH Q1B compliant light exposureRoom TemperatureAs per ICH Q1B

Note: The exact conditions may need to be optimized to achieve the target degradation of 5-20%.[2][8]

The following diagram illustrates a general experimental workflow for conducting these studies.

G Experimental Workflow for Forced Degradation Studies Start Start: Sample Preparation of this compound Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Analytical Testing (HPLC, LC-MS) Sampling->Analysis Data Data Analysis and Degradation Profile Analysis->Data End End: Identification of Degradants and Pathway Elucidation Data->End

Caption: General workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in its successful application in research and drug development. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, is essential. While specific quantitative stability data is not widely published, a systematic approach to stability testing, including forced degradation studies, will provide the necessary information to ensure the quality and integrity of this important chemical intermediate. This guide provides a framework for researchers to establish robust handling and testing protocols.

References

The Biological Significance of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of substituted pyrimidine scaffolds.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has positioned substituted pyrimidines as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets.[4] This technical guide provides a comprehensive overview of the biological significance of substituted pyrimidines, focusing on their applications as anticancer, antiviral, and antimicrobial agents, as well as their emerging roles in targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, quantitative biological data, and key experimental methodologies.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a cornerstone in modern oncology, with numerous approved drugs and clinical candidates targeting various hallmarks of cancer.[3][5] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Kinases and Enzymes

A primary mechanism by which substituted pyrimidines exert their anticancer effects is through the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[6][7] Overexpression or mutation of EGFR is a common driver in many cancers, leading to uncontrolled cell growth.[1] Pyrimidine-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][8]

Another critical target for pyrimidine-based anticancer agents is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids.[4][9] Inhibition of DHFR disrupts DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[10]

Quantitative Data: Anticancer Activity of Representative Substituted Pyrimidines

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
EGFR Inhibitors
GefitinibAnilinoquinazolineNSCLC (EGFR mutant)0.015 - 0.5[11]
ErlotinibAnilinoquinazolineNSCLC (EGFR mutant)0.02 - 2[11]
OsimertinibPyrimidine-basedNSCLC (T790M mutant)<0.01[1]
Compound 4f Indazol-pyrimidineMCF-7 (Breast)1.629[12]
Compound 4i Indazol-pyrimidineA549 (Lung)2.305[12]
DHFR Inhibitors
MethotrexateDiaminopteridineVariousVaries[10]
PemetrexedPyrrolo[2,3-d]pyrimidineVariousVaries[10]
Compound 4 Thieno[2,3-d]pyrimidineHuman TS and DHFR0.04 (TS), 0.02 (DHFR)[10]
Other Targets
Compound 2d Pyrido[2,3-d]pyrimidineA549 (Lung)Strong cytotoxicity at 50 µM[8]
Compound 21a ThiazolopyrimidinePC-3 (Prostate)66.6[5]
Signaling Pathway: EGFR Inhibition by Substituted Pyrimidines

The following diagram illustrates the mechanism of action of pyrimidine-based EGFR inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrimidine_Inhibitor Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by substituted pyrimidines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Substituted pyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[9][13]

Antiviral Activity of Substituted Pyrimidines

Substituted pyrimidines are a critical class of antiviral agents, with many acting as nucleoside analogs that interfere with viral replication.[14][15]

Mechanism of Action: Inhibition of Viral Enzymes

A key target for antiviral pyrimidine derivatives is the viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV.[16] Nucleoside reverse transcriptase inhibitors (NRTIs) are pyrimidine analogs that, once incorporated into the growing viral DNA chain, cause chain termination.[16] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT, inducing a conformational change that inactivates the enzyme.[14]

Other viral enzymes targeted by substituted pyrimidines include viral DNA polymerases and proteases, which are crucial for the replication of various viruses, including herpesviruses and hepatitis C virus.[15]

Quantitative Data: Antiviral Activity of Representative Substituted Pyrimidines

The following table presents the in vitro antiviral activity of selected substituted pyrimidine derivatives, with EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Compound IDSubstitution PatternVirusEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
HIV RT Inhibitors
Zidovudine (AZT)Azido-substituted thymidine analogHIV-13-10>100>10000[14]
Lamivudine (3TC)Thio-substituted cytidine analogHIV-12-10>100>10000[14]
EtravirineDiarylpyrimidineHIV-1 (Wild Type)3.5>10>2857[17]
Compound 48 Pyrimidine NNRTIHIV-1 (Resistant Mutant)3.43-11.8>10>847[17]
Other Antivirals
Compound 7c PyrazolopyrimidineSARS-CoV-21200>100>83[2]
Logical Relationship: Mechanism of Reverse Transcriptase Inhibition

The diagram below illustrates the dual mechanisms of action of pyrimidine-based reverse transcriptase inhibitors.

RT_Inhibition cluster_inhibitors Substituted Pyrimidine Inhibitors Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA Synthesis RT->Viral_DNA dNTPs Deoxynucleoside Triphosphates dNTPs->RT Substrate NRTI NRTI (Nucleoside Analog) NRTI->Viral_DNA Incorporation & Chain Termination NNRTI NNRTI (Allosteric Inhibitor) NNRTI->RT Allosteric Inhibition

Caption: Dual inhibitory mechanisms of pyrimidine-based reverse transcriptase inhibitors.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques to determine the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • 6-well or 12-well plates

  • Substituted pyrimidine compounds

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the antiviral compound. Mix the compound dilutions with a known concentration of the virus and incubate.

  • Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing low-melting-point agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form in the control wells (virus only).

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.[18][19]

Antimicrobial Activity of Substituted Pyrimidines

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted pyrimidines have demonstrated significant potential in this area.

Mechanism of Action: Targeting Essential Bacterial Processes

A key bacterial target for substituted pyrimidines is dihydrofolate reductase (DHFR), an enzyme that is also a target in cancer therapy but exhibits structural differences between bacterial and human forms, allowing for selective inhibition.[4][20] Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor used as an antibacterial agent.[20]

More recently, the bacterial cell division protein FtsZ has emerged as a promising target.[19][21] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.[22] Pyrimidine derivatives that inhibit FtsZ polymerization disrupt bacterial cytokinesis, leading to cell death.[21]

Quantitative Data: Antimicrobial Activity of Representative Substituted Pyrimidines

The following table summarizes the in vitro antimicrobial activity of selected substituted pyrimidine derivatives, presented as minimum inhibitory concentration (MIC) values.

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
DHFR Inhibitors
TrimethoprimDiaminopyrimidineEscherichia coli0.5 - 2
Compound 29 Pyrimidine-clubbed benzimidazoleStaphylococcus aureus1.95[4]
Compound 33 Pyrimidine-clubbed benzimidazolePseudomonas aeruginosa3.9[4]
FtsZ Inhibitors
Compound F20 Thiophenyl-pyrimidineMRSA2[21]
Compound 9e Tetrasubstituted pyrimidineStaphylococcus aureus40 µM[23]
Other Antimicrobials
Halogenated Pyrrolopyrimidine6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amineStaphylococcus aureus8
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the minimum inhibitory concentration (MIC) of a substituted pyrimidine.

MIC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Substituted Pyrimidine Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Dilutions with Bacteria Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton broth (or other suitable broth)

  • 96-well microtiter plates

  • Substituted pyrimidine compounds

  • Sterile saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the substituted pyrimidine compound in the broth directly in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[4][6]

Substituted Pyrimidines in the Central Nervous System (CNS)

The therapeutic potential of substituted pyrimidines extends to the treatment of CNS disorders, including neurodegenerative diseases like Alzheimer's. Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for drug development in this area.

Conclusion

Substituted pyrimidines represent a remarkably versatile and biologically significant class of compounds. Their established success as anticancer, antiviral, and antimicrobial agents, coupled with their emerging potential in CNS disorders, underscores the enduring importance of this scaffold in drug discovery and development. The continued exploration of novel substitution patterns and the elucidation of their interactions with biological targets will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of the multifaceted biological roles of substituted pyrimidines, offering valuable insights for the design and development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the formation of the pyrimidine core to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, followed by a chlorination step to produce the final product. This document includes detailed experimental procedures, tables of quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a versatile building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active molecules. The presence of the chloro, methylthio, and cyano functionalities allows for diverse chemical modifications, making it a valuable scaffold for drug discovery programs. The protocols outlined below are based on established chemical transformations for pyrimidine synthesis and chlorination, providing a reliable method for obtaining this important intermediate.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps, starting from readily available precursors.

  • Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. This initial step involves the construction of the pyrimidine ring. A common method is the condensation of a C3-dicarbonyl equivalent with S-methylisothiourea.

  • Step 2: Chlorination of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. The hydroxyl group at the 4-position of the pyrimidine ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The overall synthetic transformation is depicted in the following diagram:

Synthesis_Pathway Reactants Starting Materials (e.g., Malononitrile derivative, S-Methylisothiourea) Precursor 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile Reactants->Precursor Step 1: Cyclocondensation Final_Product This compound Precursor->Final_Product Step 2: Chlorination (POCl₃)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This protocol is based on a general and widely used method for the synthesis of substituted pyrimidines.

Materials:

  • 2-Cyano-3-ethoxyacrylonitrile

  • S-Methylisothiourea sulfate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol.

  • To this solution, add S-methylisothiourea sulfate and stir until it is fully dissolved.

  • Add 2-cyano-3-ethoxyacrylonitrile dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

Step 2: Chlorination of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This protocol utilizes phosphorus oxychloride as the chlorinating agent, a common and effective method for this transformation.[1][2][3]

Materials:

  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or Pyridine

  • Toluene or other suitable solvent

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Standard laboratory glassware and equipment

Procedure:

  • In a fume hood, suspend 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add triethylamine or pyridine to the suspension.[1][3]

  • Slowly add phosphorus oxychloride to the mixture while stirring. An exothermic reaction may be observed.[1]

  • Heat the reaction mixture to reflux (approximately 80-110°C) and maintain for 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Step 1

ReagentMolar RatioSolventTemperature (°C)Time (h)Typical Yield (%)
2-Cyano-3-ethoxyacrylonitrile1.0EthanolReflux4 - 670 - 85
S-Methylisothiourea sulfate1.0EthanolReflux4 - 670 - 85
Sodium ethoxide2.0EthanolReflux4 - 670 - 85

Table 2: Reagents and Reaction Conditions for Step 2

ReagentMolar RatioSolventTemperature (°C)Time (h)Typical Yield (%)Reference
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile1.0Toluene80 - 1102 - 464 - 90[1]
Phosphorus oxychloride (POCl₃)1.0 - 1.5Toluene80 - 1102 - 464 - 90[1]
Triethylamine / Pyridine1.0Toluene80 - 1102 - 464 - 90[1][3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination S1_Reactants Mix Starting Materials (2-Cyano-3-ethoxyacrylonitrile, S-Methylisothiourea sulfate, NaOEt in EtOH) S1_Reflux Reflux Reaction Mixture (4-6 hours) S1_Reactants->S1_Reflux S1_Quench Neutralize with HCl S1_Reflux->S1_Quench S1_Isolate Filter and Dry Precursor S1_Quench->S1_Isolate S2_Reactants Suspend Precursor in Toluene with Triethylamine/Pyridine S1_Isolate->S2_Reactants Use Precursor in Next Step S2_Add_POCl3 Add POCl₃ S2_Reactants->S2_Add_POCl3 S2_Reflux Reflux Reaction Mixture (2-4 hours) S2_Add_POCl3->S2_Reflux S2_Quench Quench with Ice S2_Reflux->S2_Quench S2_Neutralize Neutralize with NaHCO₃ S2_Quench->S2_Neutralize S2_Extract Extract with Organic Solvent S2_Neutralize->S2_Extract S2_Purify Dry and Purify Final Product S2_Extract->S2_Purify

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching of phosphorus oxychloride is a highly exothermic process. Perform this step slowly and with adequate cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in these application notes provide a reliable and reproducible method for the synthesis of this compound. By following these detailed procedures, researchers, scientists, and drug development professionals can efficiently produce this key intermediate for their research and development needs. The provided data and workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Reaction Mechanisms of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its structure features several reactive sites that allow for diverse chemical transformations. The electron-deficient pyrimidine ring, further activated by the electron-withdrawing nitrile group at the C5 position, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the chlorine atom at C4 serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides an overview of the key reaction mechanisms involving this compound, along with detailed experimental protocols for its application in synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common reaction pathway for this compound involves the displacement of the C4 chloro group by a nucleophile. The pyrimidine ring's inherent electron-deficient nature, compounded by the activating effect of the cyano group, facilitates this reaction, which typically proceeds through an addition-elimination mechanism.[1][2][3]

Mechanism:

The SNAr reaction proceeds via a two-step mechanism:

  • Addition: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyrimidine ring and the nitrile group.

  • Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.

SNAr_Mechanism General S_NAr Mechanism cluster_intermediate Start 4-Chloro-2-(methylthio) pyrimidine-5-carbonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - Cl⁻ LG Chloride (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate diverse libraries of substituted pyrimidines. For instance, reaction with morpholine readily displaces the chloride.[4] Similarly, various arylthiols and arylamines can be introduced at the C4 position.[5]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagents & ConditionsProductYield (%)Reference
Morpholine2 equiv. Morpholine, Reflux4-Morpholino-2-(methylthio)pyrimidine-5-carbonitrileN/A[4]
Hydrazine HydrateHydrazine Hydrate, Absolute Ethanol, Stirring then Reflux4-Hydrazinyl-2-(methylthio)pyrimidine-5-carbonitrileN/A[4]
Various AminesSecondary Amines, Dry Benzene4-(Substituted-amino)-2-(methylthio)pyrimidine-5-carbonitrilesGood[6]
Sodium EthoxideNaOEt, EtOH, ~20°C, 2h4-Ethoxy-2-(methylthio)pyrimidine-5-carbonitrile89%[7][8]
Experimental Protocol 1: Synthesis of 4-Morpholino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol is adapted from the synthesis of similar 4-substituted pyrimidines.[4]

Materials and Reagents:

  • This compound

  • Morpholine (2 equivalents)

  • Suitable solvent (e.g., Ethanol or n-Butanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add morpholine (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules by forming new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the pyrimidine core with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10][11] This reaction is a powerful tool for synthesizing 4-aryl or 4-vinyl pyrimidine derivatives.

Mechanism:

The catalytic cycle involves three key steps:[9][11]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-Cl Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both R-Pd(II)L_n-R' PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination PdII_Both->RedElim Product R-R' (Coupled Product) RedElim->Product ArylHalide R-Cl (Pyrimidine) ArylHalide->OxAdd Boronic R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Example of Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
2-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd₂(dba)₃ / JohnPhosCs₂CO₃THF / H₂O~90%[11][12]
Aryl ChloridesArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂OHighGeneral
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol based on standard literature procedures.[11]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., JohnPhos, SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., THF, Toluene, Dioxane) and water

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), the phosphine ligand (0.2 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) (e.g., THF and water in a 5:1 ratio).

  • Heat the reaction mixture to the required temperature (e.g., 40-100 °C) under an inert atmosphere and stir for the specified time (e.g., 2.5 - 24 h), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrimidine C4 and a terminal alkyne.[13][14] This reaction is typically co-catalyzed by palladium and copper salts.[13][15]

Mechanism:

The reaction proceeds through two interconnected catalytic cycles:[13]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a Cu(I) salt to form a copper acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex.

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-Cl Pd0->PdII_Aryl Oxidative Addition (R-Cl) PdII_Both R-Pd(II)L_n-C≡CR' PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination Product R-C≡CR' PdII_Both->Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + Base, + Cu(I) Base Base CuX Cu(I) Salt CuAcetylide->PdII_Aryl Enters Pd Cycle

References

Application Notes and Protocols for the Use of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including a variety of kinase inhibitors. The presence of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing pyrimidine ring and the adjacent cyano group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and development.

These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on detailed experimental protocols for its reaction with various nucleophiles.

Key Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophile in SNAr reactions. The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of its use in the synthesis of complex molecules.

General Workflow for Nucleophilic Aromatic Substitution

The general workflow for a typical SNAr reaction involving this compound is depicted below. The process involves the reaction of the pyrimidine substrate with a chosen nucleophile, often in the presence of a base and a suitable solvent, followed by workup and purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select this compound and Nucleophile reactants Prepare Reactants and Solvent start->reactants setup Reaction Setup reactants->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification end Characterized 4-Substituted-2-(methylthio)pyrimidine-5-carbonitrile purification->end

Caption: General workflow for nucleophilic substitution on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with different classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

This protocol describes a general procedure for the synthesis of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (DMF or EtOH), add the amine (1.0-1.2 eq) and the base (K2CO3 or Et3N, 1.5-2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in DMF, pour the mixture into water and extract with ethyl acetate. If ethanol was used, the solvent can be removed under reduced pressure.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Reaction with Thiol Nucleophiles (S-Substitution)

This protocol outlines a general procedure for the synthesis of 4-(arylthio/alkylthio)-2-(methylthio)pyrimidine-5-carbonitrile derivatives.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe for addition of reagents

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.1 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles (O-Substitution)

This protocol provides a general method for the synthesis of 4-alkoxy-2-(methylthio)pyrimidine-5-carbonitrile derivatives.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, benzyl alcohol)

  • Sodium hydride (NaH) or Sodium metal

  • Anhydrous alcohol solvent corresponding to the nucleophile (e.g., ethanol for ethoxide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Prepare the sodium alkoxide in situ by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol solvent under a dry atmosphere. Alternatively, use sodium hydride (1.2 eq) and the alcohol (1.1 eq) in an anhydrous solvent like THF.

  • Once the alkoxide formation is complete, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully add water to quench the reaction.

  • Remove the alcohol solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography.

Quantitative Data from Representative Reactions

The following tables summarize reaction conditions and yields for the nucleophilic substitution of 4-chloro-2-(methylthio)pyrimidine derivatives with various nucleophiles, based on literature reports.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK2CO3DMF80485
AnilineEt3NEtOHReflux1278
BenzylamineK2CO3DMF60692
PiperidineEt3NEtOHReflux888

Table 2: Reaction with Thiol and Alcohol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFRT582
Benzyl mercaptanK2CO3DMF50675
Sodium ethoxideNaOEtEtOHReflux489
Sodium methoxideNaOMeMeOHReflux391

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are key intermediates in the synthesis of various kinase inhibitors. These inhibitors often target signaling pathways implicated in cancer cell proliferation and survival. A representative diagram of a generic tyrosine kinase signaling pathway that can be targeted by such inhibitors is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibition Ligand Growth Factor Ligand->RTK Binding & Dimerization

Caption: A generic tyrosine kinase signaling pathway often targeted by pyrimidine-based inhibitors.

Synthetic Versatility

This compound serves as a versatile starting material for the generation of diverse chemical libraries. By systematically varying the nucleophile, a wide range of analogs can be synthesized, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

G cluster_nucleophiles Nucleophiles cluster_products Product Library Start This compound Amine R1R2NH Thiol RSH Alcohol ROH Amine_Product 4-Amino-substituted Amine->Amine_Product  S_NAr   Thiol_Product 4-Thio-substituted Thiol->Thiol_Product  S_NAr   Alcohol_Product 4-Alkoxy-substituted Alcohol->Alcohol_Product  S_NAr  

Caption: Synthetic utility of this compound for library synthesis.

Application Notes and Protocols: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the specific arrangement of functional groups in this molecule—a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and a cyano group at the 5-position—offers multiple avenues for synthetic diversification. This versatility makes it an invaluable starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology.

The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine, alcohol, and thiol nucleophiles, enabling the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The methylthio group at the 2-position can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which can further modulate the molecule's properties or serve as a leaving group for subsequent substitutions.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. Detailed experimental protocols for key transformations are provided, along with tabulated data on the biological activities of representative compounds.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to selectively inhibit the growth and proliferation of cancer cells.

Derivatives of this compound have been successfully employed to synthesize potent inhibitors of several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle.

  • Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) Receptors: Tyrosine kinases involved in cell growth and proliferation.

The general strategy for the synthesis of these inhibitors involves the displacement of the 4-chloro group with a suitable amine, which often constitutes a key pharmacophoric element for binding to the target kinase.

Data Presentation

The following tables summarize the biological activities of representative compounds synthesized from pyrimidine-5-carbonitrile scaffolds, demonstrating their potential as anti-proliferative agents and kinase inhibitors.

Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives against Human Cancer Cell Lines. [1]

CompoundHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
9d 2.313.11
11e 1.141.54
12b 8.7910.33
12d 4.865.12
Sorafenib 8.9611.83

Table 2: VEGFR-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives. [1]

CompoundVEGFR-2 IC50 (µM)
11e 0.61
12b 0.53
Sorafenib 0.93

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds from this compound and its precursors.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the displacement of the 4-chloro group of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the substituted amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to reflux (typically 80-120 °C), depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(methylthio)pyrimidine-5-carbonitrile derivative.

  • Characterize the final product by appropriate analytical methods (1H NMR, 13C NMR, MS, HRMS).

Protocol 2: Synthesis of 4-((4-Methoxyphenyl)amino)-2-(methylthio)pyrimidine-5-carbonitrile (A Representative Example)

This protocol details the synthesis of a specific 4-anilino-2-(methylthio)pyrimidine-5-carbonitrile derivative.

Materials:

  • This compound (1.0 g, 5.0 mmol)

  • p-Anisidine (0.68 g, 5.5 mmol)

  • Triethylamine (1.05 mL, 7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Inert gas (Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.0 mmol) in anhydrous DMF (20 mL).

  • Add p-anisidine (0.68 g, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) to the solution.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from ethanol to yield 4-((4-methoxyphenyl)amino)-2-(methylthio)pyrimidine-5-carbonitrile as a pure solid.

  • Characterize the product by spectroscopic methods.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by inhibitors derived from this compound, and a general experimental workflow for their synthesis.

experimental_workflow start 4-Chloro-2-(methylthio) pyrimidine-5-carbonitrile snar Nucleophilic Aromatic Substitution (SNAr) start->snar amine Amine Nucleophile amine->snar intermediate 4-Amino-2-(methylthio) pyrimidine-5-carbonitrile Derivative snar->intermediate modification Further Modifications (Optional) intermediate->modification final_product Bioactive Molecule (e.g., Kinase Inhibitor) intermediate->final_product modification->final_product EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Translocates to Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Pyrimidine-5-carbonitrile Derivative (Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability VEGF VEGF (Ligand) VEGF->VEGFR2 Binds & Activates Inhibitor Pyrimidine-5-carbonitrile Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

References

Suzuki coupling reactions with 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Beginning The Search

I've started scouring the literature for examples of Suzuki couplings that use 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. My goal is to extract every relevant experimental detail. So far, I'm focusing on identifying promising articles and patents that specifically mention this compound. I'm hoping to build a comprehensive picture of suitable conditions, including the catalysts, bases, and solvents they use.

Extracting Experimental Protocols

I'm now diving deep into the data, meticulously extracting every experimental protocol I can find. I'm focusing on the specifics: catalysts, bases, solvents, temperatures, reaction times, yields – the whole shebang. The goal is to build a thorough overview of how this specific Suzuki coupling is applied. I'm also starting to structure the quantitative data into tables for clarity. Alongside, I'm already thinking about those reaction mechanism diagrams for illustrating the workflow.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the presence of the chloro and cyano substituents, renders the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. These application notes provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, alcohols, and thiols.

General Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the 4-substituted product. The 2-(methylthio) and 5-carbonitrile groups remain intact under typical SNAr conditions.

Data Presentation: Summary of Representative Nucleophilic Substitution Reactions

The following table summarizes the expected products and reported yields for nucleophilic substitution reactions on this compound and closely related analogs.

Nucleophile (Nu-H)Reagents and ConditionsProductYield (%)Reference Analogy
Amines
AnilineAmine (1.1 eq), DIPEA (1.5 eq), DMF, 80-100 °C, 4-12 h4-(Phenylamino)-2-(methylthio)pyrimidine-5-carbonitrile75-90[1]
BenzylamineAmine (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile, reflux, 6-16 h4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbonitrile80-95[1]
MorpholineAmine (2.0 eq), Ethanol, reflux, 8-18 h4-(Morpholin-4-yl)-2-(methylthio)pyrimidine-5-carbonitrile85-98[2]
Alcohols
Sodium MethoxideNaOMe (1.1 eq) in Methanol, RT, 2-6 h4-Methoxy-2-(methylthio)pyrimidine-5-carbonitrile~90[3][4]
Sodium EthoxideNaOEt (1.1 eq) in Ethanol, RT, 2-6 h4-Ethoxy-2-(methylthio)pyrimidine-5-carbonitrile89[3][4]
Thiols
Sodium ThiophenoxideThiophenol (1.1 eq), NaH (1.2 eq), THF, 0 °C to RT, 4-8 h4-(Phenylthio)-2-(methylthio)pyrimidine-5-carbonitrile70-85[5]
Benzyl MercaptanBenzyl mercaptan (1.1 eq), K₂CO₃ (2.0 eq), DMF, RT, 6-12 h4-(Benzylthio)-2-(methylthio)pyrimidine-5-carbonitrile75-90[5]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

The starting material is typically synthesized by chlorination of the corresponding 4-hydroxypyrimidine.

Materials:

  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, suspend 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) in toluene.

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).

  • Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq).

  • Add the base (e.g., DIPEA (1.5 eq) or K₂CO₃ (2.0 eq)).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for DMF or reflux for acetonitrile/ethanol) and stir for the required time (typically 4-18 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using DMF, pour the reaction mixture into water and extract with ethyl acetate. If using acetonitrile or ethanol, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to afford the desired 4-amino-2-(methylthio)pyrimidine-5-carbonitrile derivative.

Protocol 3: General Procedure for Nucleophilic Substitution with Alcohols (Alkoxides)

Materials:

  • This compound

  • Sodium metal or Sodium hydride (NaH)

  • Anhydrous alcohol (e.g., Methanol or Ethanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the sodium alkoxide solution by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C and allowing it to stir until all the sodium has dissolved. Alternatively, add NaH (1.1 eq) to the alcohol at 0 °C.

  • To a stirred solution of this compound (1.0 eq) in the corresponding anhydrous alcohol, add the freshly prepared sodium alkoxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.[4]

  • Once the reaction is complete, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.[4]

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-alkoxy-2-(methylthio)pyrimidine-5-carbonitrile.

Protocol 4: General Procedure for Nucleophilic Substitution with Thiols

Materials:

  • This compound

  • Thiol nucleophile

  • Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • If using NaH, suspend NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere. Add the thiol (1.1 eq) dropwise and stir for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in THF to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • If using K₂CO₃, combine this compound (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (2.0 eq) in DMF and stir at room temperature for 6-12 hours.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 4-(alkyl/aryl)thio-2-(methylthio)pyrimidine-5-carbonitrile.

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Start This compound Reaction Solvent (e.g., DMF, EtOH) Base (e.g., K2CO3, NaH) Temperature & Time Start->Reaction Nucleophile Nucleophile (Nu-H) (Amine, Alcohol, Thiol) Nucleophile->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-(Nu)-2-(methylthio)pyrimidine-5-carbonitrile Purification->Product

Caption: General workflow for nucleophilic substitution.

Caption: SNAr mechanism overview.

References

Application Notes: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and a cyano group at the 5-position, make it an ideal scaffold for the synthesis of a wide range of biologically active compounds. This pyrimidine derivative has emerged as a key starting material in the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.

Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors that can modulate the activity of specific kinases is a major focus of modern drug development.

The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases. The substituents on the pyrimidine ring of this compound provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This application note provides a detailed overview of the use of this compound in the synthesis of kinase inhibitors, including experimental protocols, quantitative data, and illustrations of relevant signaling pathways.

General Synthetic Workflow

The primary synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The electron-withdrawing pyrimidine ring and the cyano group activate the C4 position for substitution, allowing for the facile introduction of various amine-containing fragments. This is a crucial step in building the core structure of many kinase inhibitors. Subsequent modifications, such as oxidation of the methylthio group to a sulfone followed by a second nucleophilic substitution, can be employed to introduce further diversity.

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Primary Amine (R-NH2) (e.g., substituted anilines) B->C D 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Derivative C->D Introduction of R-NH- group at C4 E Oxidation D->E F 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile Derivative E->F -SCH3 to -SO2CH3 G Second Nucleophilic Substitution (e.g., with another amine) F->G H 2,4-Diaminopyrimidine-5-carbonitrile Kinase Inhibitor Scaffold G->H Introduction of second amino group at C2

General synthetic scheme for kinase inhibitors.

Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound in the synthesis of kinase inhibitor scaffolds.

Protocol 1: Synthesis of 4-(Substituted anilino)-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol describes the nucleophilic aromatic substitution reaction at the C4 position with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Propanol (isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and p-TsOH·H₂O (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold 2-propanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the desired 4-(substituted anilino)-2-(methylthio)pyrimidine-5-carbonitrile derivative.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Protocol 2: Oxidation of the Methylthio Group

This protocol details the oxidation of the methylthio group to a methylsulfonyl group, which can then act as a leaving group for a second nucleophilic substitution.

Materials:

  • 4-(Substituted anilino)-2-(methylthio)pyrimidine-5-carbonitrile derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the 4-(substituted anilino)-2-(methylthio)pyrimidine-5-carbonitrile derivative (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-(substituted anilino)-2-(methylsulfonyl)pyrimidine-5-carbonitrile derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS.

Quantitative Data: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

The 2,4-disubstituted pyrimidine-5-carbonitrile scaffold has demonstrated potent inhibitory activity against a range of kinases. The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative kinase inhibitors derived from this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell Line
Compound 10bEGFR8.29-
Compound 4xBTK4.8-
Compound 11BTK0.39-
Compound 19BTK29.9-
PD173955Bcr/Abl2.5R10(-)
Compound 30EGFR0.95-
Compound 31EGFR0.97-
Compound 32EGFR1.5-
Compound 46EGFR3.76-
Compound 48EGFR3.63-

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from this compound exert their therapeutic effects by blocking the signaling pathways that are aberrantly activated in cancer cells. Below are diagrams of two key signaling pathways targeted by these inhibitors: the Epidermal Growth Factor Receptor (EGFR) pathway and the Bruton's Tyrosine Kinase (BTK) pathway.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway.
BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB PKC->NF_kB Ca_release->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Antigen Antigen Antigen->BCR Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK Inhibition

Simplified BTK signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its reactivity allows for the straightforward introduction of diverse functionalities, enabling the generation of large libraries of compounds for screening and lead optimization. The resulting 2,4-disubstituted pyrimidine-5-carbonitrile scaffold has proven to be a privileged structure for targeting a variety of kinases, including EGFR and BTK, which are implicated in numerous cancers. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical building block in the ongoing quest for novel and effective targeted therapies.

Application Notes and Protocols for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. Its substituted pyrimidine core is a common feature in many commercial agrochemicals, suggesting its potential for the development of novel fungicides, herbicides, and insecticides. The presence of multiple reactive sites—the chloro, methylthio, and cyano groups—allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize biological efficacy.

These application notes provide an overview of the potential uses of this compound in agrochemical research, along with generalized experimental protocols for the synthesis and evaluation of its derivatives.

Key Applications in Agrochemical Synthesis

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex active ingredients. The reactivity of the chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, enabling the introduction of various functional groups to modulate the biological activity of the resulting compounds.

Fungicide Development

Pyrimidine derivatives are well-represented among commercial fungicides. They often act by inhibiting essential fungal processes such as respiration or the biosynthesis of vital cellular components. Derivatives of this compound can be synthesized to target a range of fungal pathogens.

Herbicide Development

Certain pyrimidine-based compounds have been shown to exhibit herbicidal activity by inhibiting plant-specific enzymes, such as acetolactate synthase (ALS). The pyrimidine-5-carbonitrile scaffold can be elaborated to design new molecules with potential herbicidal properties.

Insecticide Development

The development of insecticides from pyrimidine scaffolds is another promising area of research. By modifying the substituents on the pyrimidine ring, novel compounds with insecticidal activity against various agricultural pests can be explored.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific target compound and biological assay.

Protocol 1: General Synthesis of 4-Substituted-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol describes the nucleophilic substitution of the chlorine atom at the 4-position.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired nucleophile (1-1.2 equivalents) to the reaction mixture.

  • Add a suitable base (1-1.5 equivalents) to scavenge the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Diagram: Synthetic Workflow for Derivatization

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->reaction purification Purification (Chromatography) reaction->purification product 4-Substituted Derivative purification->product characterization Characterization (NMR, MS) product->characterization end Pure Derivative for Bioassay characterization->end

Caption: Synthetic workflow for generating diverse pyrimidine derivatives.

Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is a standard method to assess the fungicidal activity of synthesized compounds.

Materials:

  • Synthesized pyrimidine derivatives

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes, cork borer, and inoculation loop

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony on the test and control plates after a defined incubation period (e.g., 3-7 days).

  • Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treatment plate.

  • Determine the EC50 (half-maximal effective concentration) value for active compounds by testing a range of concentrations and using appropriate statistical software.

Quantitative Data

Specific quantitative data for the direct agrochemical applications of this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate. However, the following table presents representative data for structurally related pyrimidine derivatives to illustrate the potential fungicidal activity that can be achieved through its derivatization.

Compound IDFungal PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Derivative A Botrytis cinerea15.2Carbendazim2.5
Derivative B Rhizoctonia solani21.8Thifluzamide8.7
Derivative C Sclerotinia sclerotiorum12.5Procymidone5.1

Note: The data presented are for illustrative purposes for structurally related pyrimidine compounds and not for derivatives of this compound, for which specific public data is not available.

Signaling Pathway and Mechanism of Action

While the precise mechanism of action for novel derivatives of this compound would need to be elucidated experimentally, many pyrimidine-based fungicides are known to inhibit mitochondrial respiration in fungi. A common target is the Complex III (ubiquinol-cytochrome c reductase) of the electron transport chain.

Diagram: Hypothetical Signaling Pathway for a Pyrimidine-Based Fungicide

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion etc Electron Transport Chain (ETC) complex3 Complex III (Cytochrome bc1) etc->complex3 e- atp_synthase ATP Synthase complex3->atp_synthase Proton Gradient atp ATP Production atp_synthase->atp cell_death Cellular Respiration Blocked -> Fungal Cell Death atp->cell_death fungicide Pyrimidine Fungicide Derivative fungicide->complex3 inhibition Inhibition

Caption: Inhibition of fungal mitochondrial respiration by a pyrimidine fungicide.

Conclusion

This compound represents a valuable starting material for the synthesis of novel agrochemicals. Its chemical versatility allows for the creation of extensive compound libraries for screening and SAR studies. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in developing new and effective solutions for crop protection. Further research into the synthesis and biological evaluation of its derivatives is warranted to unlock its full potential in the agrochemical industry.

Application Notes and Protocols for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry. Its pyrimidine core, substituted with reactive chloro, methylthio, and cyano groups, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds.

These application notes provide detailed protocols for the use of this compound in the synthesis of substituted pyrimidine derivatives, which have shown potential as kinase inhibitors and anticancer agents.

Chemical Properties

PropertyValue
CAS Number 33089-15-5
Molecular Formula C₆H₄ClN₃S
Molecular Weight 185.63 g/mol
Appearance Solid
Primary Use Synthetic building block in pharmaceuticals and agrochemicals.[1]

Applications in Medicinal Chemistry

This compound is a key starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. Notably, it is utilized in the development of:

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. By reacting this compound with various amines, researchers can synthesize libraries of compounds to screen for inhibitory activity against kinases such as PI3K, AKT, and VEGFR-2, which are implicated in cancer progression.[2][3]

  • Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cell lines.[2] These compounds can induce apoptosis through the inhibition of signaling pathways like the PI3K/AKT axis.[2]

Experimental Protocols

The following protocols detail the use of this compound as a precursor in nucleophilic aromatic substitution reactions to generate novel pyrimidine derivatives.

Protocol 1: Synthesis of 4-(Substituted-piperazin-1-yl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol describes the reaction of a 4-chloro-pyrimidine derivative with various substituted piperazines.

Materials:

  • 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (starting material)

  • Substituted piperazine derivatives (e.g., 1-(2-fluorophenyl)piperazine)

  • Dry benzene

  • Acetone

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure: [2]

  • To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) in dry benzene, add the desired substituted piperazine derivative (2 mmol).

  • Heat the reaction mixture under reflux for 11-14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with water (10 ml).

  • Dry the solid product.

  • Recrystallize the crude product from acetone to obtain the purified compound.

Quantitative Data:

CompoundDerivativeYield (%)Melting Point (°C)
4d 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile70142-144

Data extracted from a study by Ibrahim, H. S., & et al. (2022).[2]

Protocol 2: Synthesis of 4-(Arylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol outlines the synthesis of N-aryl substituted pyrimidine derivatives.

Materials:

  • 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (starting material)

  • Substituted aromatic primary amines

  • Anhydrous potassium carbonate (K₂CO₃)

  • Absolute ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Standard laboratory glassware

Procedure: [2]

  • Prepare a mixture of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (0.8 mmol) and anhydrous potassium carbonate (0.9 mmol) in absolute ethanol (15 ml).

  • Add the substituted aromatic primary amine (1 mmol) to the mixture.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter the resulting solid.

  • Wash the solid with water (10 ml).

  • Dry the product.

  • Recrystallize the final compound from ethanol.

Visualized Experimental Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

G cluster_0 Protocol 1: Synthesis of Piperazine Derivatives start_mat_1 4-Chloro-6-(4-methoxyphenyl)-2- (methylthio)pyrimidine-5-carbonitrile reaction_1 Reflux in dry benzene (11-14 hours) start_mat_1->reaction_1 piperazine Substituted Piperazine piperazine->reaction_1 workup_1 Filter, Wash (Water), Dry, Recrystallize (Acetone) reaction_1->workup_1 product_1 4-(Substituted-piperazin-1-yl) Derivative workup_1->product_1

Caption: Workflow for the synthesis of piperazine-substituted pyrimidines.

G cluster_1 Protocol 2: Synthesis of Arylamino Derivatives start_mat_2 4-Chloro-6-(4-methoxyphenyl)-2- (methylthio)pyrimidine-5-carbonitrile reaction_2 Reflux in absolute ethanol (8-12 hours) start_mat_2->reaction_2 amine Aromatic Primary Amine amine->reaction_2 k2co3 K₂CO₃ k2co3->reaction_2 workup_2 Filter, Wash (Water), Dry, Recrystallize (Ethanol) reaction_2->workup_2 product_2 4-(Arylamino) Derivative workup_2->product_2

Caption: Workflow for the synthesis of arylamino-substituted pyrimidines.

Signaling Pathway Context

Derivatives synthesized from this compound have been shown to target key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the PI3K/AKT pathway, a common target for such inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery, particularly in the field of oncology. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of new pyrimidine-based therapeutic agents.

References

Application Notes and Protocols: Derivatization of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile, a versatile scaffold for the synthesis of biologically active compounds. The protocols outlined below detail the chemical synthesis and subsequent biological screening of novel pyrimidine derivatives, with a focus on their potential as kinase inhibitors and anticancer agents.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2][3][4] The targeted modification of this core structure allows for the exploration of vast chemical space and the development of potent and selective inhibitors for a range of biological targets. This compound is a key intermediate in this process, offering multiple reactive sites for derivatization. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities. This versatility makes it an attractive starting material for generating libraries of compounds for biological screening.[5]

Chemical Derivatization

The primary route for the derivatization of this compound involves the nucleophilic aromatic substitution of the C4-chloro group. This reaction can be readily achieved with a variety of nucleophiles, including amines, alcohols, and thiols, leading to a diverse array of substituted pyrimidines.

General Synthesis Workflow

The overall workflow for the synthesis and screening of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound C Nucleophilic Aromatic Substitution A->C B Nucleophile (e.g., Amine, Alcohol) B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS) D->E F Synthesized Derivative E->F Compound Library G In vitro Assays (e.g., Kinase Assay) F->G H Cell-based Assays (e.g., MTT Assay) F->H I Data Analysis (IC50 determination) G->I H->I J Hit Identification I->J

Caption: General workflow for the synthesis and biological screening of pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

This protocol describes a general method for the synthesis of 4-amino substituted derivatives from this compound.

Materials:

  • This compound

  • Appropriate amine (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.

  • Add the desired amine (1.1 equivalents) and a base (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent.

  • Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.

Biological Screening

Derivatives of this compound have shown promising activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6]

Signaling Pathway of Interest: VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Workflow for Biological Screening

A typical workflow for evaluating the biological activity of the synthesized pyrimidine derivatives is outlined below.

G A Compound Library of Pyrimidine Derivatives B Primary Screening: In vitro Kinase Assay (e.g., VEGFR-2) A->B C Secondary Screening: Cell Proliferation Assay (e.g., MTT) B->C Active Compounds D Dose-Response Studies & IC50 Determination C->D Potent Compounds E Lead Compound Identification D->E F Further Optimization (SAR studies) E->F

Caption: Workflow for the biological screening of pyrimidine derivatives.

Experimental Protocols

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Synthesized pyrimidine derivatives (test compounds)

  • Positive control inhibitor (e.g., Sorafenib)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a suitable detection reagent (e.g., Kinase-Glo®).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines a method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)[7]

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized pyrimidine derivatives

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds, positive control, or vehicle for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[8]

Data Presentation

The biological activity of the synthesized pyrimidine derivatives is typically summarized in tables to facilitate comparison.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDR-group at C4IC50 (µM)[7]
11c Varies1.38 ± 0.03
11e Varies0.61 ± 0.01
12b Varies0.53 ± 0.07
12c Varies0.74 ± 0.15
Sorafenib -0.19 ± 0.15

Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines

Compound IDIC50 (µM) vs. HCT-116[7]IC50 (µM) vs. MCF-7[7]
9d 1.141.54
11e 1.141.54
12b 1.141.54
12d 1.141.54
Sorafenib 8.9611.83

Note: The specific R-groups for the compound IDs are detailed in the source literature. The data presented here is for illustrative purposes and is based on published findings.

Conclusion

The derivatization of this compound represents a robust strategy for the generation of novel compounds with significant biological potential. The protocols provided herein offer a framework for the synthesis and evaluation of these derivatives, particularly as kinase inhibitors for cancer therapy. The combination of versatile chemistry and targeted biological screening allows for the efficient exploration of structure-activity relationships and the identification of promising lead candidates for further drug development.

References

Application Notes: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile as a Versatile Precursor for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile as a starting material for the synthesis of pyrimido[4,5-d]pyrimidine derivatives with potent antiviral activity, particularly against human coronavirus 229E (HCoV-229E). The following protocols are based on established methodologies and provide a framework for the development of novel antiviral therapeutics.

Introduction

Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The precursor, this compound, offers a reactive electrophilic center at the C4 position, making it an ideal starting point for the synthesis of diverse libraries of substituted pyrimidines. Nucleophilic substitution of the chloro group allows for the introduction of various functionalities, leading to the generation of compounds with potential therapeutic applications. This document outlines the synthesis of a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines and details their evaluation as antiviral agents.

Synthesis of Antiviral Pyrimido[4,5-d]pyrimidines

The overall synthetic strategy involves a multi-step process starting with the conversion of this compound to an amino-substituted intermediate, followed by further elaboration to the final pyrimido[4,5-d]pyrimidine derivatives.

Logical Workflow for Synthesis

Synthesis_Workflow Precursor This compound Intermediate1 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Precursor->Intermediate1 Ammonolysis Intermediate2 4-Amino-2-(substituted-amino)pyrimidine-5-carbonitriles Intermediate1->Intermediate2 Oxidation & Nucleophilic Substitution Intermediate3 N'-(5-cyano-2-(substituted-amino)pyrimidin-4-yl)-N,N-dimethylformimidamide Intermediate2->Intermediate3 Reaction with DMF-DMA Final_Product 4,7-Disubstituted pyrimido[4,5-d]pyrimidines Intermediate3->Final_Product Cyclization with Anilines Antiviral_Assay_Workflow A Seed HEL cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Infect with HCoV-229E C->D E Incubate for 5-6 days D->E F Assess cell viability (MTS assay) E->F G Calculate EC50, CC50, and SI F->G

Troubleshooting & Optimization

Improving yield in 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Begin Initial Search

I've initiated a thorough search for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile synthesis. Currently, I am concentrating on reaction specifics, including conditions, starting components, involved reagents, and the recorded yields. This forms the initial groundwork for future direction.

Analyzing Synthesis Approaches

I'm now delving into the synthesis of this compound, identifying common issues and potential alternative routes. Optimization studies are under scrutiny to enhance yields. I'm building a structured question-and-answer format for a technical support guide, incorporating data comparisons and detailed protocols for the primary synthesis methods. I'll translate this into clear, accessible documentation.

Gathering Synthesis Details

I'm presently focused on gathering detailed information for creating the tech guide. Currently, I'm concentrating on the synthesis of this compound, specifically reaction conditions, starting materials, reagents, and associated yields. I've begun organizing this data in preparation for addressing potential issues researchers might face.

Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A common and effective method involves the chlorination of a 4-hydroxy (or its tautomeric 4-oxo) precursor. The synthesis generally proceeds via two key stages:

  • Pyrimidine Ring Formation: Construction of the core heterocyclic structure, 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, often through a cyclocondensation reaction.

  • Chlorination: Conversion of the 4-oxo group to the 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical and often where side reactions occur.

Q2: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. How can I improve the conversion rate?

Low conversion is a common issue. Consider the following adjustments:

  • Temperature: Ensure the reaction temperature is sufficiently high, typically at reflux (around 100-110°C)[1].

  • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Excess Reagent: Use a larger excess of POCl₃. It can serve as both the reagent and the solvent[1].

  • Catalyst: The addition of an organic base, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction and improve yields[1][2][3].

Q3: I'm observing significant byproduct formation, and my final product is difficult to purify. What are the likely side reactions?

Several side reactions can complicate this synthesis:

  • Incomplete Chlorination: As discussed in Q2, residual 4-hydroxy starting material is a common impurity.

  • Hydrolysis: The 4-chloro group is highly susceptible to hydrolysis. Exposure to water or moisture during the workup can convert the product back to the 4-hydroxy precursor. The nitrile group can also hydrolyze to a carboxamide or carboxylic acid under harsh acidic or basic conditions.

  • Oxidation: The methylthio group (-SMe) can be oxidized to the corresponding sulfoxide or sulfone, particularly if the reaction is exposed to air at high temperatures or if oxidizing contaminants are present.

  • Dimerization/Decomposition: At excessively high temperatures or with prolonged reaction times, pyrimidine derivatives can degrade or form polymeric byproducts (tar).

Q4: What are the best practices for the workup and purification of this compound?

A careful workup is crucial for obtaining a pure product.

  • Quenching: After the reaction, excess POCl₃ must be neutralized cautiously. Slowly pouring the reaction mixture onto crushed ice is a standard procedure. This is highly exothermic and must be done with care in a well-ventilated fume hood.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (DCM)[2][4].

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash to remove excess water[2][4].

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Troubleshooting Guide

Observation / Symptom Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.Increase reaction temperature, prolong reaction time, or add a catalyst (e.g., N,N-dimethylaniline)[1][2].
Product loss during workup.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the product from becoming protonated and water-soluble. Perform multiple extractions.
Mixture of Starting Material and Product Insufficient chlorinating agent or reaction time/temperature.Increase the molar excess of POCl₃. Ensure the reaction reaches and maintains the target reflux temperature[1].
Presence of a Water-Soluble Impurity with a Similar Core Structure Hydrolysis of the 4-chloro group back to a 4-hydroxy group.Perform the workup quickly and at low temperatures. Ensure all glassware is dry and use anhydrous solvents.
Unexpected Peaks in Mass Spec (+16 or +32 Da) Oxidation of the methylthio group to a sulfoxide (+16) or sulfone (+32).Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use.
Dark, Tarry Crude Product Decomposition at high temperatures.Do not exceed the recommended reaction temperature. Avoid prolonged heating after the reaction has reached completion.
Formation of Isomeric Byproducts (in related syntheses) Lack of regioselectivity in nucleophilic substitution reactions on di- or tri-substituted pyrimidines.For derivatives, control the reaction conditions carefully. Milder conditions (lower temperature, specific solvents) can favor the formation of a single isomer[4][5].

Synthesis Pathway and Potential Side Reactions

Caption: The primary synthesis route and common undesirable side reactions.

Troubleshooting Workflow

G start Start: Chlorination Reaction Mixture check_tlc Monitor reaction by TLC/LC-MS. Is starting material consumed? start->check_tlc increase_cond Increase reaction time/temperature. Consider adding catalyst. check_tlc->increase_cond No workup Proceed to careful workup: - Quench on ice - Extract with organic solvent - Neutralize with NaHCO₃ check_tlc->workup Yes increase_cond->check_tlc check_crude Analyze crude product (NMR/LC-MS). Is purity acceptable? workup->check_crude purify Purify by column chromatography or recrystallization. check_crude->purify No end_ok End: Pure Product check_crude->end_ok Yes purify->end_ok end_nok End: Impure Product. Re-evaluate side reactions. purify->end_nok

Caption: A logical workflow for monitoring and troubleshooting the synthesis.

Quantitative Data Summary

The following table summarizes various reported conditions for the chlorination of pyrimidine precursors, highlighting the impact of different catalysts and solvents on reaction outcomes.

Starting MaterialChlorinating AgentCatalyst / AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
2-methyl-4-hydroxypyrimidinePOCl₃DiisopropylethylaminePOCl₃45591.5[2]
2-methyl-4-hydroxypyrimidinePOCl₃N,N-DimethylanilinePOCl₃85485.6[2]
5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidinePOCl₃TriethylamineToluene80167.9[3]
5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidinePOCl₃TriethylamineHeptane50376.5[3]
4,6-dihydroxy-2-methylthio-5-nitropyrimidinePOCl₃N,N-DimethylanilinePOCl₃100-110-40-80[1]
6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrilePOCl₃NonePOCl₃Reflux354-61[6]

Key Experimental Protocol

Chlorination of 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

This protocol is a generalized procedure based on common methods reported in the literature[1][2][6][7].

Materials:

  • 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents, or as solvent)

  • N,N-dimethylaniline (optional, 0.1-0.3 equivalents)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (or Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (1 eq.) and phosphorus oxychloride (5-10 eq.). If using a catalyst, add N,N-dimethylaniline (0.1-0.3 eq.).

  • Heating: Heat the mixture to reflux (approximately 105-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS. Continue heating until the starting material is no longer detected (typically 3-6 hours).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Under vigorous stirring in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the crushed ice. The quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid - check aqueous layer with pH paper), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure this compound.

References

Technical Support Center: Purification of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography.[1][2] The choice between these methods typically depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities in the synthesis of similar heterocyclic compounds may include starting materials from which it was synthesized or related pyrimidine derivatives formed through side reactions.[2]

Q3: How should I store purified this compound?

A3: It is recommended to store the purified solid compound in a freezer under an inert atmosphere to maintain its stability and prevent degradation.[3]

Q4: Is this compound stable under typical purification conditions?

A4: While generally stable, some heterocyclic compounds can be sensitive to prolonged exposure to heat or acidic conditions on silica gel.[2][4] It is advisable to monitor for potential degradation during purification, for instance by using thin-layer chromatography (TLC).

Troubleshooting Guide: Recrystallization

Recrystallization is a primary technique for purifying solid compounds. Below are common issues and their solutions when recrystallizing this compound.

Q5: How do I select an appropriate solvent for recrystallization?

A5: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrimidine derivatives, common solvents to screen include ethanol, acetone, and ethyl acetate, or a two-solvent system like ethyl acetate/hexane.[1] Small-scale solubility tests are recommended to identify the optimal solvent or solvent pair.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability for Pyrimidine DerivativesKey Considerations
EthanolGoodOften effective for moderately polar compounds.
AcetoneGoodCan be a good choice for a range of polarities.
Ethyl Acetate / HexaneExcellentA versatile two-solvent system allowing for fine-tuning of polarity.
Dichloromethane / HexaneGoodAnother effective two-solvent system.
TolueneModerateMay be suitable for less polar impurities.

Q6: My compound "oils out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, reheat the solution to redissolve the oil. You can then add a small amount of additional "good" solvent to decrease the saturation point or allow the solution to cool more slowly to promote crystal formation.

Q7: No crystals are forming upon cooling. What is the issue?

A7: This is likely due to either using too much solvent or the solution being supersaturated. If too much solvent was used, you can evaporate some of it to concentrate the solution. To induce crystallization from a supersaturated solution, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q8: The purity of my compound did not improve after recrystallization. What's next?

A8: If a single recrystallization does not sufficiently purify the compound, you can either attempt a second recrystallization with a different solvent system or consider an alternative purification method like column chromatography, which is more effective for separating impurities with similar solubility profiles.[1]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Q9: How do I choose a suitable mobile phase (eluent) for column chromatography?

A9: The choice of eluent is critical for good separation. A typical mobile phase for pyrimidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio can be determined by running preliminary tests on a thin-layer chromatography (TLC) plate. Aim for an Rf value of 0.2-0.4 for the desired compound.

Table 2: Eluent Systems for Column Chromatography

Eluent System (v/v)Typical ApplicationExpected Rf Range
Hexane / Ethyl Acetate (9:1 to 7:3)For less polar compounds.0.5 - 0.8
Hexane / Ethyl Acetate (1:1)For moderately polar compounds.0.3 - 0.5
Hexane / Ethyl Acetate (3:7 to 1:9)For more polar compounds.0.1 - 0.3
Dichloromethane / Methanol (99:1 to 95:5)For highly polar compounds.0.2 - 0.5

Q10: My compound is not separating from an impurity. How can I improve the separation?

A10: To enhance separation, you can try using a less polar solvent system (a lower proportion of the more polar solvent) to increase the retention time of your compounds on the column. Using a longer column or a finer mesh silica gel can also improve resolution.

Q11: The compound is eluting too quickly (high Rf) or is stuck on the column (low Rf). What should I do?

A11: If the compound elutes too quickly, your mobile phase is too polar. Decrease the proportion of the polar solvent. If the compound is stuck on the column, the mobile phase is not polar enough. Gradually increase the polarity of the eluent to facilitate the elution of your compound.

Q12: I am observing tailing of my compound's band on the column. How can I fix this?

A12: Tailing can occur with polar compounds on silica gel. Adding a small amount of a polar modifier to the eluent can help. For acidic compounds, a trace amount of acetic acid may be beneficial, while for basic compounds, a small addition of triethylamine can improve peak shape.[1]

Experimental Protocols & Visualizations

Recrystallization Workflow

The following is a general protocol for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

G Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: A typical experimental workflow for the purification of a solid compound by recrystallization.

Column Chromatography Workflow

Below is a generalized procedure for purifying this compound using column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of solvent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions using TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

G Column Chromatography Workflow start Start with Crude Compound pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Compound evaporate->end

Caption: The sequential steps involved in purifying a compound using column chromatography.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common purification challenges.

G Purification Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization pure_product Pure Product recrystallization->pure_product Successful oiling_out Compound Oils Out? recrystallization->oiling_out Unsuccessful column Perform Column Chromatography column->pure_product Successful poor_separation Poor Separation? column->poor_separation Unsuccessful oiling_out->column No, but still impure adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent Yes optimize_eluent Optimize Eluent and Column Parameters poor_separation->optimize_eluent Yes adjust_solvent->recrystallization optimize_eluent->column

Caption: A decision-making guide for troubleshooting issues during purification.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges in the synthesis, from precursor preparation to the final chlorination and purification steps.

Synthesis Strategy

Q1: What is a common and reliable synthetic route for this compound?

A common and effective strategy is a two-step process. The first step is the synthesis of the precursor, 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile. The second step involves the chlorination of the 4-hydroxy group to yield the final product. This precursor is typically synthesized via a condensation reaction.

Step 1: Precursor Synthesis (2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile)

Q2: My yield of the hydroxypyrimidine precursor is low. What are the likely causes and how can I improve it?

Low yields in the synthesis of the 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile precursor are often due to incomplete reaction or improper pH during workup.

  • Base Selection: The choice and amount of base (e.g., sodium ethoxide) are critical for the initial condensation. Ensure you are using a strong enough base and an appropriate stoichiometric amount to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Insufficient reaction time will result in a lower yield.

  • Workup Procedure: The hydroxypyrimidine is often precipitated by acidifying the reaction mixture. Acidifying too much or too little can affect the yield. Carefully adjust the pH to the isoelectric point of the product to maximize precipitation.

Q3: How should I purify the 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile precursor?

The crude precursor can often be purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of water and an organic solvent. Washing the filtered solid with cold water and then a non-polar solvent like diethyl ether can also help remove impurities.

Step 2: Chlorination Reaction

Q4: The chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. How can I drive the reaction to completion?

Incomplete chlorination is a frequent issue. Several factors can be optimized:

  • Temperature: Chlorination of hydroxypyrimidines often requires high temperatures. Refluxing in POCl₃ (boiling point ~107 °C) is common. For less reactive substrates, higher temperatures (140-160 °C) in a sealed reactor may be necessary.[1]

  • Additives: The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating mixture.[2] A tertiary amine base, such as N,N-diethylaniline or pyridine, can also be used to activate the hydroxy group and neutralize the HCl generated during the reaction.[1][3][4]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress using TLC by taking aliquots, carefully quenching them, and spotting them on a TLC plate.

Q5: During the aqueous workup, my final chloro-product appears to revert to the starting hydroxypyrimidine. How can I prevent this hydrolysis?

The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, especially under basic or neutral aqueous conditions.

  • Careful Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into ice-cold water. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.[5]

  • Avoid Strong Bases: During workup, avoid using strong bases to neutralize the acidic mixture. A weak base like sodium bicarbonate (NaHCO₃) is preferable.[6] Perform any extractions quickly and at a low temperature.

  • Solvent Extraction: Before the aqueous workup, consider diluting the reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂) or toluene.[6] This can help in controlling the quench and improving the extraction of the product.

  • Evaporation of Excess POCl₃: Before quenching, excess POCl₃ can be removed under reduced pressure. This minimizes the exotherm upon adding water and reduces the amount of acidic byproducts.[6]

Q6: My reaction mixture turns very dark, and I observe multiple side products. What is causing this decomposition?

Dark coloration and the formation of side products often indicate decomposition due to excessively high temperatures or prolonged reaction times. Carefully control the reaction temperature and monitor it closely by TLC to determine the optimal reaction time. Using a solvent like toluene can help to better control the temperature.[7][8]

Q7: What is the specific role of additives like PCl₅ or bases such as N,N-dimethylaniline in the chlorination reaction?

  • Phosphorus Pentachloride (PCl₅): When used with POCl₃, PCl₅ increases the chlorinating power of the reagent system. It is particularly useful for less reactive hydroxy compounds.[2]

  • Tertiary Amine Bases (e.g., N,N-dimethylaniline, Pyridine): These bases can act as catalysts. They can react with the hydroxy group of the pyrimidine to form a more reactive intermediate, which is then more readily displaced by a chloride ion. They also serve to neutralize the HCl produced during the reaction.[1][4]

Purification of this compound

Q8: What are the recommended methods for purifying the final product?

  • Extraction and Washing: After quenching the reaction, the product should be extracted into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer should then be washed with cold water, a cold saturated solution of sodium bicarbonate, and finally with brine to remove any remaining acids and water.

  • Crystallization: The crude product obtained after evaporating the solvent can often be purified by crystallization from a suitable solvent system, such as ethanol, isopropanol, or a hexane/ethyl acetate mixture.

  • Column Chromatography: If crystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type.

Data Presentation

The following table summarizes various reaction conditions reported for the chlorination of hydroxypyrimidines and related heterocyclic compounds, which can serve as a starting point for optimization.

Starting MaterialChlorinating Agent(s)Additive(s)SolventTemperatureYieldReference
5-Ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidinePOCl₃TriethylamineChloroformReflux64.3%[7]
2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrilePOCl₃NoneNeatRefluxN/A[9]
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylatePOCl₃NoneTolueneN/AN/A[8]
Various HydroxypyrimidinesPOCl₃ (equimolar)PyridineNeat (sealed reactor)160 °C>80%[3]
4,6-dihydroxy-2-methylthio-5-nitropyrimidinePOCl₃N,N-dimethylanilineNeat90-100 °C85%[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add S-methylisothiourea sulfate followed by ethyl cyanoacetate.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with acetic acid or dilute HCl until precipitation is complete.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile.

  • Purification: Recrystallize the crude product from ethanol if necessary.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flask fitted with a reflux condenser and a calcium chloride drying tube, add 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile to an excess of phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: Cool the mixture and remove the excess POCl₃ by vacuum distillation.

  • Quenching: Carefully pour the cooled residue onto crushed ice with vigorous stirring.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by silica gel chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the chlorination step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A S-Methylisothiourea + Ethyl Cyanoacetate C Condensation Reaction (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Acidification & Precipitation C->D E 2-(methylthio)-4-hydroxy- pyrimidine-5-carbonitrile D->E F Hydroxypyrimidine Precursor E->F H Chlorination Reaction (Reflux) F->H G POCl3 / N,N-dimethylaniline G->H I Quenching & Extraction H->I J 4-Chloro-2-(methylthio)- pyrimidine-5-carbonitrile I->J

Caption: Overall workflow for the synthesis of this compound.

G Start Chlorination Reaction Incomplete? IncreaseTemp Increase Temperature (e.g., to 140-160°C) Start->IncreaseTemp Yes Additives Use Additives Start->Additives No Hydrolysis Product Hydrolyzing During Workup? IncreaseTemp->Hydrolysis PCl5 Add PCl5 to POCl3 Additives->PCl5 Yes Base Add a Base (e.g., Pyridine, DMA) Additives->Base Yes ProlongTime Increase Reaction Time (Monitor by TLC) Additives->ProlongTime No PCl5->Hydrolysis Base->Hydrolysis ProlongTime->Hydrolysis Quench Improve Quenching: - Pour onto ice - Dilute with solvent first Hydrolysis->Quench Yes Success Problem Solved Hydrolysis->Success No Evap Evaporate excess POCl3 before workup Quench->Evap WeakBase Use weak base (NaHCO3) for neutralization Evap->WeakBase WeakBase->Success

Caption: Troubleshooting decision tree for the chlorination of hydroxypyrimidines.

References

Overcoming solubility issues with 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound that, like many pyrimidine derivatives, is expected to have low aqueous solubility. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] When preparing solutions for biological assays, it is common to first dissolve the compound in an organic solvent before making further dilutions in aqueous buffers.

Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[2] To address this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and almost always under 1%, as higher concentrations can be cytotoxic and cause precipitation.[2][3] Consider creating an intermediate dilution of your stock in the assay buffer or cell culture medium to minimize the solvent shock.

Q3: What alternative solvents can I use if my compound is not soluble enough in DMSO?

A3: If DMSO proves to be problematic, dimethylformamide (DMF) can be considered as an alternative.[2] However, it may have similar toxicity concerns. For compounds with very poor aqueous solubility, the use of a small, non-toxic concentration of a surfactant like Tween-80 could be explored, but a vehicle control with the surfactant alone is crucial to ensure it doesn't interfere with the assay results.[3]

Q4: How can I determine the kinetic solubility of my compound in the assay buffer?

A4: A simple method to assess kinetic solubility involves preparing a high-concentration stock solution in 100% DMSO and then performing a serial dilution in the assay buffer. The concentration at which you first observe precipitation or turbidity is an indicator of its kinetic solubility limit.[2][4] This can be measured more formally by detecting light scattering in a plate reader.[4]

Troubleshooting Guides

Guide 1: Addressing Compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and resolve compound precipitation when diluting from an organic solvent stock into an aqueous medium.

Problem: The compound precipitates out of solution upon dilution into the final assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <0.5% check_dmso->reduce_dmso Yes intermediate_dilution Prepare an intermediate dilution in assay buffer check_dmso->intermediate_dilution No reduce_dmso->intermediate_dilution modify_dilution Modify dilution method: Add buffer to stock dropwise while vortexing intermediate_dilution->modify_dilution check_salt Check for high salt concentrations in buffer modify_dilution->check_salt lower_salt Use a lower salt concentration buffer check_salt->lower_salt Yes solubility_assessment Perform a formal solubility assessment check_salt->solubility_assessment No lower_salt->solubility_assessment end Proceed with Experiment solubility_assessment->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Recommendations:

  • Optimize DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay, as higher concentrations can be toxic to cells and promote compound precipitation.[2][3]

  • Intermediate Dilution: Instead of a large, single-step dilution, create a series of intermediate dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in assay buffer, and then perform further dilutions from this intermediate stock.

  • Modify Dilution Technique: Try adding the aqueous buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes help to keep the compound in solution.[3]

  • Evaluate Buffer Composition: High salt concentrations in buffers like PBS can sometimes cause compounds to "salt out" and precipitate. If your experiment allows, try using a buffer with a lower salt concentration.[3]

Guide 2: Advanced Strategies for Enhancing Solubility

For particularly challenging compounds, more advanced formulation strategies may be necessary.

StrategyDescriptionKey Considerations
Co-solvency The use of a water-miscible organic solvent in combination with water to increase the solubility of a nonpolar drug.[5]The co-solvent must be compatible with the experimental system and non-toxic at the final concentration. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
pH Adjustment For ionizable compounds, adjusting the pH of the solution to shift the equilibrium towards the more soluble ionized form can significantly enhance solubility.The required pH must not compromise the stability of the compound or the integrity of the biological assay.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.The chosen surfactant and its concentration must be non-toxic and not interfere with the assay. Common examples include Tween-80 and Polysorbate 80.[3]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Solid Dispersions A technique where the drug is dispersed in an inert carrier matrix at the solid-state.[7] This can enhance solubility by presenting the drug in an amorphous, higher-energy state.This is a more advanced technique that requires specialized formulation development.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based assay.

  • Create an Intermediate Dilution Plate: Prepare an intermediate dilution of your compound. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution with 1% DMSO.[2]

  • Mix Thoroughly: Ensure the intermediate dilution is mixed well by pipetting up and down.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[2]

Signaling Pathways and Workflows

While this compound is a chemical intermediate and not typically studied for its direct effect on signaling pathways, the following diagram illustrates a general workflow for screening a poorly soluble compound in a kinase inhibition assay, a common application for pyrimidine derivatives.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Assay Buffer stock->intermediate serial Serial Dilutions in Assay Buffer intermediate->serial incubation Incubation serial->incubation kinase Kinase kinase->incubation substrate Substrate + ATP substrate->incubation detection Detection Reagent incubation->detection readout Signal Readout detection->readout inhibition Calculate % Inhibition readout->inhibition ic50 Determine IC50 inhibition->ic50

Caption: General workflow for a kinase inhibition assay with a poorly soluble compound.

References

Technical Support Center: Characterization of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile and its synthetic products.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Inconsistent Purity Results from HPLC Analysis

Question: Why am I observing variable purity levels for the same batch of this compound when analyzing it by HPLC?

Answer: Inconsistent HPLC purity results can stem from several factors related to sample stability, method parameters, and column integrity. The following table outlines potential causes and troubleshooting steps.

Potential CauseRecommended SolutionExpected Outcome
On-Column Degradation The acidic nature of the silica-based C18 column in combination with certain mobile phases can lead to the hydrolysis of the chloro-substituent.Use a less acidic or a polymer-based column. Alternatively, buffer the mobile phase to a neutral pH.
Mobile Phase Instability The mobile phase composition may not be optimal, leading to poor peak shape and resolution.Screen different mobile phase compositions, such as acetonitrile/water or methanol/water, with varying additives like formic acid or ammonium acetate to improve peak symmetry.
Detector Wavelength The selected UV detection wavelength may not be optimal for the main peak and impurities.Determine the UV maxima of the main compound and potential impurities using a photodiode array (PDA) detector to select the most appropriate wavelength for quantification.
Sample Diluent Effects The sample may not be fully soluble or may be unstable in the chosen diluent.Test the solubility and stability of the compound in various diluents. Ensure the diluent is compatible with the mobile phase.

Issue 2: Unexpected Masses in Mass Spectrometry Analysis

Question: My mass spectrum of this compound shows unexpected peaks. What are the possible sources of these masses?

Answer: The presence of unexpected masses in the mass spectrum can indicate impurities from the synthesis, degradation products, or in-source fragmentation. The table below details common unexpected masses and their potential origins.

Observed m/z (and Isotope Pattern)Potential IdentityProposed OriginRecommended Confirmatory Action
167.0 (M+H)+4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrileHydrolysis of the chloro group during workup, purification, or analysis.Confirm with high-resolution mass spectrometry (HRMS) and comparison with a synthesized standard.
201.0 (M+H)+4-Chloro-2-(methylsulfinyl)pyrimidine-5-carbonitrileOxidation of the methylthio group. This can occur during the reaction or on storage.Analyze by LC-MS/MS and look for the characteristic loss of oxygen.
217.0 (M+H)+4-Chloro-2-(methylsulfonyl)pyrimidine-5-carbonitrileFurther oxidation of the methylthio group.Confirm by HRMS and fragmentation pattern.
VariesDimeric species or adducts with salts/solventsCan form at high concentrations or during the ionization process.Dilute the sample and re-analyze. Check for adducts with common cations like sodium and potassium.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected NMR chemical shifts can provide a baseline for structural confirmation. Deviations from these values may indicate the presence of impurities or a different isomer.

NucleusExpected Chemical Shift (ppm) in CDCl₃Key Considerations
¹H~2.6 (s, 3H, -SCH₃), ~8.8 (s, 1H, pyrimidine-H)The pyrimidine proton is significantly downfield due to the electron-withdrawing effects of the nitrile and chloro groups.
¹³C~14 (-SCH₃), ~115 (-CN), ~118 (C5), ~160 (C4), ~165 (C6), ~175 (C2)The carbon chemical shifts are sensitive to solvent effects.

Q2: How can I confirm the presence of the chloro and methylthio groups?

A2: A combination of mass spectrometry and NMR spectroscopy is recommended.

  • Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a characteristic M+ and M+2 peak pattern in the mass spectrum.

  • ¹H NMR: The methylthio group will appear as a singlet integrating to three protons around 2.6 ppm.

  • ¹³C NMR: The carbon attached to the methylthio group will appear around 14 ppm.

Q3: What are some common impurities that can arise during the synthesis of this compound?

A3: Common impurities often originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:

  • Unreacted starting materials: Such as 2,4-dichloro-5-cyanopyrimidine or sodium thiomethoxide.

  • Hydrolysis product: 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, formed by the reaction of the chloro group with water.

  • Oxidation products: 4-Chloro-2-(methylsulfinyl)pyrimidine-5-carbonitrile and 4-Chloro-2-(methylsulfonyl)pyrimidine-5-carbonitrile, formed by the oxidation of the methylthio group.

Q4: What is the recommended storage condition for this compound?

A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at -20°C is recommended.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

This method can be used to identify volatile impurities.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Visualizations

experimental_workflow Experimental Workflow for Impurity Identification cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_troubleshooting Troubleshooting synthesis Synthesize Crude Product workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification hplc HPLC Purity Check purification->hplc lcms LC-MS for Mass ID hplc->lcms unexpected_peak Unexpected Peak Observed hplc->unexpected_peak nmr NMR for Structure lcms->nmr isolate Isolate Impurity unexpected_peak->isolate characterize Characterize Impurity isolate->characterize

Caption: A general workflow for the synthesis, purification, and characterization of this compound, including a troubleshooting loop for impurity identification.

troubleshooting_decision_tree Troubleshooting Low Purity in HPLC start Low Purity Detected check_peak Check Peak Shape start->check_peak poor_peak Poor Peak Shape? check_peak->poor_peak adjust_mobile_phase Adjust Mobile Phase (pH, organic ratio) poor_peak->adjust_mobile_phase Yes good_peak Good Peak Shape poor_peak->good_peak No adjust_mobile_phase->check_peak multiple_peaks Multiple Peaks? good_peak->multiple_peaks degradation_check Investigate Degradation (on-column, in-solution) multiple_peaks->degradation_check Yes pure_product Product is Pure multiple_peaks->pure_product No synthesis_impurity Investigate Synthesis Byproducts degradation_check->synthesis_impurity

Caption: A decision tree to guide troubleshooting efforts when unexpectedly low purity is observed during HPLC analysis.

Preventing decomposition of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile during storage and experimentation.

Troubleshooting Guide

Unexpected results or product loss during reactions involving this compound can often be attributed to its decomposition. The following guide will help you troubleshoot potential issues.

Observation Potential Cause Recommended Solution
Low reaction yield or absence of starting material Decomposition due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended refrigerated or freezer temperature. 2. Review Handling Procedures: Handle the compound exclusively in a chemical fume hood and minimize its exposure to air and moisture.
Discoloration of the solid compound Gradual decomposition from prolonged or improper storage.Discard the discolored reagent and use a fresh, properly stored batch for your experiment.
Inconsistent analytical results (e.g., NMR, LC-MS) Presence of degradation products.Purify the compound if possible, or obtain a new lot. Implement stricter handling and storage protocols to prevent future decomposition.
Reaction failure with basic or acidic reagents Decomposition catalyzed by strong acids or bases.[1][2]Use non-nucleophilic or sterically hindered bases if a base is required. If an acid is necessary, consider milder or Lewis acidic conditions. Perform reactions at the lowest possible temperature to minimize degradation.
Exothermic reaction upon reagent addition Reaction with incompatible materials, such as strong oxidizing agents.[1][2][3]Ensure all reagents and solvents are compatible with the pyrimidine structure. Avoid strong oxidants.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary causes of decomposition are exposure to moisture, air, excessive heat, and light.[1][3] This compound is sensitive to atmospheric conditions and can degrade when not stored or handled properly. Additionally, contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases can lead to its decomposition.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It is crucial to store it under an inert atmosphere, such as nitrogen or argon.[1][2] Refrigeration is recommended, with some suppliers suggesting freezer storage.[1][4]

Q3: What are the observable signs of decomposition?

A3: Visual signs of decomposition can include a change in color or texture of the solid material. In experimental settings, decomposition may manifest as low or inconsistent reaction yields, or the appearance of unexpected byproducts in analytical data (e.g., NMR or LC-MS).

Q4: What are the hazardous decomposition products?

A4: Thermal decomposition can lead to the release of irritating and toxic gases and vapors. These may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[5][6]

Q5: Can I handle this compound on an open bench?

A5: No. Due to its sensitivity to air and moisture, and for general safety, it is imperative to handle this compound in a controlled environment, such as a chemical fume hood or a glovebox.[1][5]

Experimental Protocols

Protocol for Inerting a Reaction Vessel

To prevent decomposition due to air and moisture, it is critical to perform reactions under an inert atmosphere.

Materials:

  • Reaction flask with a sidearm and rubber septum

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Needle and bubbler system

  • Heat gun or oven

Procedure:

  • Drying the Glassware: Ensure the reaction flask and any other necessary glassware are thoroughly dried in an oven at >100 °C for at least 4 hours, or by heating under vacuum with a heat gun.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas.

  • Purging the Vessel: Insert a needle connected to the inert gas line through the rubber septum. Insert a second needle, serving as an outlet, also through the septum.

  • Gas Flow: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air. The outflow can be monitored using a bubbler.

  • Maintaining Inert Atmosphere: Once the flask is purged, remove the outlet needle. Keep the inert gas line connected to maintain a slight positive pressure throughout the experiment. This can be achieved by connecting the gas line to a bubbler or a balloon filled with the inert gas.

  • Reagent Addition: Add reagents via syringe through the septum or, for solids, by briefly removing the septum under a strong flow of inert gas.

Troubleshooting Workflow for Decomposition

The following diagram illustrates a logical workflow for troubleshooting experiments where the decomposition of this compound is suspected.

DecompositionTroubleshooting start Experiment Shows Poor Yield or Impurities check_storage Review Storage Conditions: - Inert Atmosphere? - Correct Temperature? - Tightly Sealed? start->check_storage check_handling Review Handling Procedures: - Used Fume Hood/Glovebox? - Minimized Air/Moisture Exposure? start->check_handling check_reagents Review Reagents & Conditions: - Incompatible Materials Used? (Strong Acids/Bases/Oxidants) - Reaction Temperature Too High? start->check_reagents improper_storage Conclusion: Improper Storage check_storage->improper_storage Yes end_node Proceed with Optimized Protocol check_storage->end_node No improper_handling Conclusion: Improper Handling check_handling->improper_handling Yes check_handling->end_node No incompatible_reagents Conclusion: Incompatible Reagents/ Conditions check_reagents->incompatible_reagents Yes check_reagents->end_node No solution_storage Action: Discard Old Reagent. Implement Correct Storage Protocol. improper_storage->solution_storage solution_handling Action: Refine Handling Technique. Use Inert Atmosphere. improper_handling->solution_handling solution_reagents Action: Modify Reaction Protocol: - Use Milder Reagents - Lower Temperature incompatible_reagents->solution_reagents solution_storage->end_node solution_handling->end_node solution_reagents->end_node

Caption: Troubleshooting flowchart for identifying the cause of decomposition.

References

Technical Support Center: Regioselectivity in Substituted Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the chemical modification of substituted pyrimidines.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for functionalizing pyrimidine rings. However, achieving desired regioselectivity, particularly with di- or poly-substituted pyrimidines, can be challenging.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution on a 2,4-dichloropyrimidine is not selective. Why am I getting a mixture of C2 and C4 substituted products?

A1: The regioselectivity of SNAr on 2,4-dichloropyrimidines is a classic issue governed by a combination of electronic and steric factors. While C4 substitution is generally favored for unsubstituted 2,4-dichloropyrimidine, this preference can be altered or reversed by other substituents on the ring.[1][2]

  • Electronic Effects : In an unsubstituted 2,4-dichloropyrimidine, the C4 position is typically more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[2] This is because the intermediate formed upon C4 attack allows for the negative charge to be stabilized by three resonance structures.[2] However, the presence of an electron-donating group (EDG) at the C6 position can alter the electronic distribution, increasing the reactivity at the C2 position.[1]

  • Steric Hindrance : A bulky substituent at the C5 position can sterically hinder a nucleophile's approach to the C4 position, thereby favoring substitution at the C2 position.[1]

  • LUMO and LUMO+1 Orbitals : For 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed at C4, favoring attack at this position.[1] However, if the energy gap between LUMO and LUMO+1 is small (≤ 0.25 eV), the LUMO+1 orbital, which may have a larger lobe at C2, can also influence the reaction, leading to a mixture of products.[1]

Q2: How do substituents at the C5 and C6 positions influence regioselectivity in SNAr reactions?

A2: Substituents at C5 and C6 play a critical role in directing nucleophilic attack.

  • C5 Substituents : An electron-withdrawing group (EWG) at C5 generally enhances the reactivity at C4.[3] Conversely, a bulky C5 substituent can block the C4 position, leading to preferential C2 substitution.[1]

  • C6 Substituents : An electron-donating group (EDG) like -OMe or -NHMe at C6 makes the LUMO lobes at C2 and C4 similar in size, increasing the potential for C2 attack.[1] In some cases, this can lead to a complete reversal of selectivity, favoring the C2 product.[1]

Q3: Can the choice of nucleophile affect the C2/C4 selectivity?

A3: Yes, the nature of the nucleophile is a key factor. For 2,4-dichloro-5-nitropyrimidine, which typically shows excellent C4 selectivity, using tertiary amine nucleophiles can lead to excellent C2 selectivity.[3] Similarly, in reactions with 2-MeSO₂-4-chloropyrimidine, amines favor C4 attack, whereas alkoxides and formamide anions selectively attack the C2 position, a phenomenon attributed to the formation of hydrogen-bonding complexes that direct the nucleophile.[4]

Troubleshooting Guide

Problem: Poor or unexpected regioselectivity in the SNAr of a dichloropyrimidine.

This workflow provides a logical sequence for troubleshooting regioselectivity issues.

G start Start: Poor Regioselectivity Observed check_sub Analyze Ring Substituents (C5 and C6 positions) start->check_sub sub_type What is the electronic nature of the substituent? check_sub->sub_type edg_c6 C6 is EDG (-OR, -NR2)? Expect increased C2 reactivity. sub_type->edg_c6 EDG ewg_c5 C5 is EWG (-NO2, -CN)? Expect strong C4 preference. sub_type->ewg_c5 EWG steric_c5 C5 is bulky? C2 reaction is more likely. sub_type->steric_c5 Bulky no_sub Unsubstituted or C5-H? sub_type->no_sub Neither check_nuc Evaluate Nucleophile edg_c6->check_nuc ewg_c5->check_nuc steric_c5->check_nuc no_sub->check_nuc nuc_type Is nucleophile an alkoxide or tertiary amine? check_nuc->nuc_type h_bond Potential for H-bonding with ring substituents (e.g., -SO2Me)? Can direct to C2. nuc_type->h_bond Yes standard_nuc Standard amine/thiol? Expect 'normal' selectivity. nuc_type->standard_nuc No check_cond Modify Reaction Conditions h_bond->check_cond standard_nuc->check_cond lower_temp Lower Temperature (Favors thermodynamic product) check_cond->lower_temp change_solv Change Solvent Polarity check_cond->change_solv outcome Optimized Regioselectivity lower_temp->outcome change_solv->outcome G start Start: Poor Selectivity in Suzuki Coupling target Desired Isomer? start->target c4_path Target: C4-Substitution (Conventional Product) target->c4_path C4 c2_path Target: C2-Substitution (Unconventional Product) target->c2_path C2 c4_opt Optimize for C4 c4_path->c4_opt c2_opt Optimize for C2 c2_path->c2_opt c4_solv Screen Solvents (e.g., 1,4-Dioxane/H2O) c4_opt->c4_solv c4_temp Control Temperature (Lower temp, e.g., 55-80°C, prevents di-substitution) c4_opt->c4_temp c4_cat Use Standard Catalyst (e.g., Pd(PPh3)4) c4_opt->c4_cat outcome Improved Regioselectivity c4_solv->outcome c4_temp->outcome c4_cat->outcome c2_lig Screen Bulky Ligands (e.g., NHC ligands for C-S coupling) c2_opt->c2_lig c2_cat Select Specific Precatalyst (Selectivity is highly sensitive) c2_opt->c2_cat c2_lig->outcome c2_cat->outcome

References

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile starting point for the synthesis of novel therapeutic agents. The choice of a specific pyrimidine building block is a critical decision in the design of synthetic routes, significantly impacting reaction efficiency, molecular diversity, and the biological activity of the final compounds. This guide provides an objective comparison of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile with other common pyrimidine building blocks, supported by available data and experimental insights.

Introduction to this compound

This compound is a highly functionalized pyrimidine derivative that offers multiple reaction sites for molecular elaboration. Its key structural features include:

  • A reactive chloro group at the 4-position: This site is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, alcohol, and thiol functionalities.

  • An electron-donating methylthio group at the 2-position: This group can influence the electronics of the pyrimidine ring and can be oxidized to a sulfoxide or sulfone, the latter of which can also act as a leaving group.

  • An electron-withdrawing carbonitrile group at the 5-position: This group activates the ring for nucleophilic attack and can be a key pharmacophore element or a synthetic handle for further transformations.

These features make this compound a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.

Comparison with Alternative Pyrimidine Building Blocks

The utility of this compound is best understood in comparison to other widely used pyrimidine synthons. The following sections compare its performance in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of pyrimidine rings. The reactivity of the leaving group (typically a halogen) is influenced by the other substituents on the ring.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Pyrimidine Building BlockKey Reactive Site(s)General Reactivity ProfileTypical Nucleophiles
This compound C4-ClHighly activated towards SNAr due to the electron-withdrawing nitrile group.Amines, anilines, alkoxides, thiolates
2,4-Dichloropyrimidine C2-Cl, C4-ClC4 is generally more reactive than C2, allowing for sequential and selective substitution.Amines, anilines, alkoxides
2,4,6-Trichloropyrimidine C2-Cl, C4-Cl, C6-ClC4 and C6 are the most reactive sites, followed by C2. Offers multiple points for diversification.Amines, anilines, alkoxides
4-Chloro-6-methoxy-2-(methylthio)pyrimidine C4-ClThe methoxy group is electron-donating, potentially reducing the reactivity of the C4-Cl compared to the nitrile-substituted analog.Amines, anilines

While direct, side-by-side quantitative yield comparisons in the literature are scarce, the strong electron-withdrawing nature of the nitrile group in this compound suggests a higher reactivity of the C4-chloro group towards nucleophilic attack compared to analogues with less electron-withdrawing or electron-donating substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds.

Table 2: Utility in Palladium-Catalyzed Cross-Coupling Reactions

Pyrimidine Building BlockCoupling ReactionTypical Reactivity
This compound Suzuki, Buchwald-HartwigThe C4-Cl is a suitable handle for various cross-coupling reactions.
2,4-Dichloropyrimidine Suzuki, Buchwald-HartwigBoth chloro groups can participate, with selectivity often achievable.
4-Bromo-2-(methylsulfonyl)pyrimidine Suzuki, Stille, SonogashiraThe bromo group is an excellent substrate for a wide range of cross-coupling reactions.

The choice between a chloro or bromo derivative often depends on the desired reactivity and the specific coupling partners. Bromo derivatives are generally more reactive in palladium-catalyzed couplings.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine core is a prevalent scaffold in the design of kinase inhibitors. The substituents on the pyrimidine ring play a crucial role in binding to the kinase active site. The pyrimidine-5-carbonitrile moiety, in particular, has been explored in the development of potent inhibitors.

Table 3: Performance of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors

Compound IDPyrimidine ScaffoldIC50 (µM) for VEGFR-2Reference
11e Pyrimidine-5-carbonitrile derivative1.14 (against HCT-116), 1.54 (against MCF-7)
9d Pyrimidine-5-carbonitrile derivative> Sorafenib
12b Pyrimidine-5-carbonitrile derivative> Sorafenib
12d Pyrimidine-5-carbonitrile derivative> Sorafenib

Data presented for derivative compounds, not the initial building block.

The data indicates that the pyrimidine-5-carbonitrile scaffold can be elaborated into highly potent kinase inhibitors, with some derivatives showing superior activity to the standard drug Sorafenib.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.

General Procedure for Nucleophilic Aromatic Substitution

This protocol is a representative example for the reaction of a chloropyrimidine with an amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add the amine and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the synthetic utility of these building blocks.

nucleophilic_substitution start This compound product 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Derivative start->product DIPEA, DMF amine R1R2NH (Nucleophile) amine->product

Caption: Nucleophilic Aromatic Substitution Pathway.

suzuki_coupling start This compound product 4-Aryl-2-(methylthio)pyrimidine-5-carbonitrile Derivative start->product Pd Catalyst, Base boronic_acid Ar-B(OH)2 (Boronic Acid) boronic_acid->product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Pyrimidine B Add Nucleophile & Base A->B C Stir at RT B->C D Quench with Water C->D E Extract with EtOAc D->E F Dry & Concentrate E->F G Column Chromatography F->G H Final Product G->H Characterization

Comparative Analysis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their potential as anti-cancer agents. These compounds have demonstrated significant activity through various mechanisms, including the inhibition of key signaling pathways such as PI3K/AKT and EGFR/COX-2. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in this field.

Quantitative Activity Data

The cytotoxic and enzyme inhibitory activities of various synthesized derivatives are summarized below. The data, primarily presented as IC50 values, indicate the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

CompoundTarget Cell Line/EnzymeIC50 (µM)Reference
4d K562 (Leukemia)Not explicitly stated, but less active than 7f[1][2]
7f K562 (Leukemia)Most active[1][2]
PI3Kδ6.99 ± 0.36[1][2]
PI3Kγ4.01 ± 0.55[1][2]
AKT-13.36 ± 0.17[1][2]
4e Colo 205 (Colon Cancer)1.66[3][4]
4f Colo 205 (Colon Cancer)1.83[3][4]
9d HCT-116 (Colon Cancer)1.14 - 10.33[5]
MCF-7 (Breast Cancer)1.14 - 10.33[5]
11e HCT-116 (Colon Cancer)1.14[5]
MCF-7 (Breast Cancer)1.54[5]
WI-38 (Normal Lung Cells)63.41 ± 0.015[5]
12b HCT-116 (Colon Cancer)1.14 - 10.33[5]
MCF-7 (Breast Cancer)1.14 - 10.33[5]
12d HCT-116 (Colon Cancer)1.14 - 10.33[5]
MCF-7 (Breast Cancer)1.14 - 10.33[5]
13 Aurora A Kinase38.6 ± 7.0 (nM)[6]

Signaling Pathways

The anti-cancer activity of these pyrimidine derivatives is attributed to their interaction with specific signaling pathways crucial for cell survival and proliferation.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) AKT->Downstream_Targets Derivative_7f Derivative 7f Derivative_7f->PI3K Derivative_7f->AKT EGFR_COX2_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK COX2 COX-2 EGFR->COX2 upregulates Gene_Expression Altered Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression Prostaglandins Prostaglandins (Inflammation, Proliferation) COX2->Prostaglandins Derivatives_4e_4f Derivatives 4e & 4f Derivatives_4e_4f->EGFR Derivatives_4e_4f->COX2

References

A Comparative Guide to LC-MS Analysis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction products originating from 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. This pyrimidine derivative is a versatile scaffold in medicinal chemistry, and robust analytical techniques are crucial for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of synthesized compounds. This document outlines typical reaction pathways, compares LC-MS methods with alternative analytical techniques, and provides detailed experimental protocols to aid in method development and validation.

Typical Reaction Pathways of this compound

This compound is susceptible to nucleophilic substitution at the C4 position, where the chlorine atom is a good leaving group. The methylthio group at the C2 position can also be displaced, although it is generally less reactive than the chloro group.

A common reaction involves the displacement of the C4-chloro group by various nucleophiles, such as amines, alcohols, and thiols, to yield a diverse range of substituted pyrimidine derivatives. Understanding these potential products is essential for developing appropriate analytical methods.

Reaction_Pathway start 4-Chloro-2-(methylthio)pyrimidine- 5-carbonitrile product 4-Substituted-2-(methylthio)pyrimidine- 5-carbonitrile start->product Nucleophilic Substitution reagent Nucleophile (e.g., R-NH2, R-OH, R-SH) reagent->product

Figure 1. General reaction scheme for the nucleophilic substitution of this compound.

Comparison of Analytical Techniques

LC-MS is a powerful and widely used technique for the analysis of pyrimidine derivatives due to its high sensitivity, selectivity, and ability to handle non-volatile and thermally labile compounds.[1] However, other analytical methods can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Separation by liquid chromatography followed by detection by mass spectrometry.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, provides molecular weight and structural information.[1]Matrix effects can suppress or enhance ionization, higher cost of instrumentation.Routine quantitative analysis, impurity profiling, and identification of unknown reaction products.
GC-MS Separation by gas chromatography followed by detection by mass spectrometry.Excellent separation efficiency for volatile compounds, well-established libraries for compound identification.Not suitable for non-volatile or thermally labile compounds, derivatization may be required.[2][3][4][5][6]Analysis of volatile starting materials, reagents, or volatile byproducts.
HPLC-UV Separation by high-performance liquid chromatography with ultraviolet detection.Robust, relatively low cost, good for quantitative analysis of known compounds with a UV chromophore.Lower sensitivity and selectivity compared to MS, does not provide molecular weight information.Routine monitoring of the main reaction product when impurities are well-separated and have a UV response.
NMR Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information for unambiguous compound identification.Lower sensitivity compared to MS, not suitable for complex mixtures without prior separation, requires larger sample amounts.Structural elucidation of isolated products and reference standards.

LC-MS Method Performance Comparison

The choice of LC column and mass spectrometer settings can significantly impact the performance of the analysis. Below is a comparison of common approaches for the analysis of pyrimidine derivatives.

Liquid Chromatography Column Comparison
Column TypeStationary PhaseSeparation PrincipleAdvantagesDisadvantages
C18 (Reversed-Phase) Octadecyl-silicaHydrophobic interactionsVersatile, good for a wide range of polar and non-polar compounds, widely available.Poor retention of very polar compounds.
HILIC (Hydrophilic Interaction Liquid Chromatography) Polar stationary phase (e.g., silica, amide)Partitioning of polar analytes between a water-enriched layer on the stationary phase and a less polar mobile phase.Enhanced retention of very polar compounds that are not well-retained on C18 columns.Can have longer equilibration times, sensitive to mobile phase composition.
Metal-Free Columns PEEK-lined stainless steel or fully PEEK constructionMinimizes interaction of analytes with metal surfaces.Improved peak shape and sensitivity for compounds prone to metal chelation, such as those with phosphate groups.[1]May have lower pressure limits compared to standard stainless steel columns.
Mass Spectrometry Mode Comparison for Quantification

The choice of mass analyzer and scan mode affects sensitivity, selectivity, and the ability to perform qualitative analysis.

Mass Analyzer / ModePrincipleSensitivitySelectivityThroughputQualitative Information
Triple Quadrupole (QqQ) - MRM Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) isolates a precursor ion and detects a specific product ion.Very HighVery HighHighLimited to targeted transitions.
Quadrupole Time-of-Flight (Q-TOF) - Full Scan Acquires full scan mass spectra with high resolution and mass accuracy.GoodGoodHighProvides accurate mass for elemental composition determination.[7][8]
Q-TOF - Targeted MS/MS Acquires product ion spectra for a pre-selected list of precursor ions.HighHighMediumProvides structural information for targeted compounds.[7][8]
Orbitrap - Full Scan Acquires full scan mass spectra with very high resolution and mass accuracy.HighVery HighHighExcellent for resolving isobaric interferences and confident formula assignment.[9]
Orbitrap - t-SIM Targeted Selected Ion Monitoring acquires data over a narrow mass range around the ion of interest.Very HighHighHighFocused on quantifying specific ions with high sensitivity.[9]

Experimental Protocols

General LC-MS/MS Method for Pyrimidine Analysis

This protocol is a starting point for the analysis of this compound and its reaction products. Optimization will be required based on the specific analytes of interest.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute compounds of interest, then return to initial conditions to re-equilibrate. A typical gradient might be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (Triple Quadrupole in MRM mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for nitrogen-containing heterocycles.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flows: Optimized for the specific instrument.

  • MRM Transitions: Determined by infusing a standard of the analyte to find the precursor ion (typically [M+H]+) and the most abundant and stable fragment ions.

Sample Preparation
  • Reaction Quenching: If necessary, quench the reaction with an appropriate reagent.

  • Dilution: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Data Presentation

Quantitative data should be summarized in clear and concise tables. For impurity profiling, the relative percentage of each component can be calculated based on peak area. For quantitative analysis of a specific product, a calibration curve should be generated using a reference standard.

Table 1: Example of a Quantitative Analysis Summary

CompoundRetention Time (min)MRM Transition (m/z)Concentration (µg/mL)% Area
This compound (Starting Material)5.2186.0 -> 149.01.212%
Product 14.8215.1 -> 172.17.575%
Byproduct 13.5199.0 -> 156.00.88%
Impurity 16.1202.0 -> 160.00.55%

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for LC-MS analysis of a chemical reaction.

LCMS_Workflow cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis start Starting Material: 4-Chloro-2-(methylthio)pyrimidine- 5-carbonitrile reaction_mixture Reaction Mixture start->reaction_mixture reagents Reagents & Conditions reagents->reaction_mixture quenching Quenching (optional) reaction_mixture->quenching dilution Dilution quenching->dilution filtration Filtration dilution->filtration lc_separation LC Separation (e.g., C18 column) filtration->lc_separation ms_detection MS Detection (e.g., QqQ-MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Figure 2. Workflow for LC-MS analysis of reaction products.

Conclusion

LC-MS is an indispensable tool for the analysis of this compound reaction products, offering unparalleled sensitivity and selectivity. The choice of a specific LC-MS method will depend on the analytical goals, such as routine monitoring, impurity profiling, or structural elucidation of unknown products. For high-throughput quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is often the preferred choice. For comprehensive analysis, including the identification of unknown byproducts, high-resolution mass spectrometry, such as Q-TOF or Orbitrap, is highly advantageous. While alternative techniques like GC-MS and HPLC-UV have their specific applications, LC-MS provides the most versatile and comprehensive solution for the analysis of this class of compounds in a drug discovery and development setting. Method validation according to regulatory guidelines is crucial for ensuring the reliability of the data generated.[10]

References

Unraveling the Biological Potential of Pyrimidine-5-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pyrimidine-5-carbonitrile and its derivatives represent a promising scaffold in the quest for novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyrimidine-5-carbonitrile derivatives, supported by quantitative data from recent studies. We delve into their anticancer and antimicrobial properties, detailing the experimental methodologies and illustrating the key signaling pathways involved.

The pyrimidine-5-carbonitrile core is a versatile starting point for the synthesis of a wide array of biologically active molecules. Researchers have extensively explored how different substitutions on the pyrimidine ring influence the pharmacological effects of these compounds, leading to the discovery of potent inhibitors of key cellular targets implicated in cancer and microbial infections.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as anticancer agents. These compounds have been shown to target various components of cellular signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

EGFR Inhibitors

A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of EGFR, a key target in cancer therapy. One study reported a compound, 10b , which exhibited significant anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[1][2] Notably, compound 10b also demonstrated potent inhibition of the EGFR enzyme.[1][2] Another compound, 11b , from a different series, showed potent activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M).[3]

Dual EGFR and COX-2 Inhibitors

Recognizing the interplay between different signaling pathways in cancer, researchers have developed pyrimidine-5-carbonitrile derivatives that dually target EGFR and COX-2.[4] Compounds 4e and 4f from one such study displayed high activity against a panel of 60 human cancer cell lines.[4] Their mechanism of action involves the inhibition of both EGFR and COX-2, leading to cell cycle arrest and apoptosis.[4]

COX-2 Inhibitors

Selective inhibition of COX-2 is a validated strategy for cancer treatment and inflammation. Several pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[5][6] For instance, compounds 3b, 5b, and 5d showed excellent COX-2 inhibition and potent anticancer activity against various cancer cell lines, with low cytotoxicity to normal cells.[5][7]

VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Novel pyrimidine-5-carbonitrile derivatives have been synthesized as VEGFR-2 inhibitors.[8][9] Compound 11e from this series demonstrated potent inhibition of VEGFR-2 and significant cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cells.[8][9]

PI3K/AKT Pathway Inhibitors

The PI3K/AKT pathway is another critical signaling cascade involved in cell survival and proliferation. A series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed and found to induce apoptosis in leukemia cells through the inhibition of the PI3K/AKT axis.[10][11][12] Compound 7f from this series was identified as a promising multi-acting inhibitor targeting this pathway.[10][11][12]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected pyrimidine-5-carbonitrile derivatives from the discussed studies.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
10b EGFRHepG23.56[1][2]
A5495.85[1][2]
MCF-77.68[1][2]
11b EGFRWT/EGFRT790MHCT-1163.37[3]
HepG23.04[3]
MCF-74.14[3]
A5492.4[3]
4e EGFR/COX-2Colo 2051.66[4]
4f EGFR/COX-2Colo 2051.83[4]
5d COX-2MCF-7(nanomolar range)[5][7]
A549(nanomolar range)[5][7]
A498(nanomolar range)[5][7]
HepG2(nanomolar range)[5][7]
11e VEGFR-2HCT-1161.14[8][9]
MCF-71.54[8][9]
7f PI3K/AKTK562(not specified)[10][11][12]

Antimicrobial Activity

Beyond their anticancer effects, pyrimidine-5-carbonitrile derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit marked antibacterial activity, particularly against Gram-positive bacteria.[13][14] For instance, a series of 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized, and several compounds displayed significant antibacterial effects.[13] Another study on 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles also identified compounds with notable activity against Gram-positive bacteria.[14] However, the activity against Gram-negative bacteria and fungi like Candida albicans was generally limited in these studies.[13][14]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

The inhibitory activity of the compounds against specific enzymes like EGFR, COX-2, and VEGFR-2 is determined using various kinase assay kits.

General Protocol (Example: VEGFR-2 Kinase Assay):

  • The assay is typically performed in a 96-well plate format.

  • Recombinant human VEGFR-2 enzyme, a substrate (e.g., a poly-peptide), and ATP are added to the wells.

  • The test compounds at various concentrations are added to the wells.

  • The reaction is incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified using a detection reagent, often involving an antibody that specifically recognizes the phosphorylated form of the substrate.

  • The signal is measured using a suitable plate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (EGF) Ligand->EGFR Pyrimidine_Derivative Pyrimidine-5-carbonitrile Derivative Pyrimidine_Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-5-carbonitrile Derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Pyrimidine-5-carbonitrile Derivatives (Varying Concentrations) seed_cells->add_compounds incubate1 Incubate for 48-72 hours add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 dissolve_formazan Dissolve Formazan Crystals (e.g., with DMSO) incubate2->dissolve_formazan measure_absorbance Measure Absorbance (570 nm) dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow of the MTT Assay for Cytotoxicity Screening.

References

Unveiling the Potential of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives: A Comparative Analysis Against Existing Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of compounds based on the 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile scaffold is demonstrating significant promise in preclinical cancer research, exhibiting potent inhibitory activity against key signaling pathways implicated in tumor growth and proliferation. This guide provides a comprehensive comparison of the efficacy of these emerging drug candidates against established therapeutic agents, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Executive Summary

Derivatives of this compound have been synthesized and evaluated as inhibitors of several critical cancer-related targets, including the PI3K/AKT pathway, Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In vitro studies reveal that specific analogues exhibit cytotoxic and enzymatic inhibitory activities comparable or superior to existing drugs such as Sorafenib, Erlotinib, Celecoxib, and various PI3K inhibitors. This report summarizes the quantitative efficacy data, outlines the experimental protocols used for their determination, and provides visual representations of the targeted signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview of Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the novel pyrimidine-5-carbonitrile derivatives against various cancer cell lines and enzymatic targets, juxtaposed with the performance of standard-of-care drugs.

Table 1: PI3K/AKT Pathway Inhibition in Leukemia and Breast Cancer Cells
Compound/DrugTarget Cell LineIC50 (µM)Mechanism of Action
Compound 7f K562 (Leukemia)3.36 ± 0.17[1]PI3K/AKT Inhibitor
MCF-7 (Breast Cancer)Not explicitly provided, but showed high activityPI3K/AKT Inhibitor
Wortmannin K562 (Leukemia)0.025 ± 0.00014[2][3]PI3K Inhibitor
LY294002 K562 (Leukemia)1.433[4]PI3K Inhibitor

Note: Lower IC50 values indicate greater potency.

Table 2: Dual EGFR/COX-2 Inhibition in Colon Cancer Cells
Compound/DrugTarget Cell LineIC50 (µM)Mechanism of Action
Compound 4e Colo 205 (Colon Cancer)1.66[5]Dual EGFR/COX-2 Inhibitor
Compound 4f Colo 205 (Colon Cancer)1.83[5]Dual EGFR/COX-2 Inhibitor
Erlotinib Caco2 (Colon Cancer)In the nM rangeEGFR Inhibitor
Enzymatic Assay (EGFR)0.002[6][7][8]EGFR Inhibitor
Celecoxib HCT116 (Colon Cancer)52.05[3]COX-2 Inhibitor
Enzymatic Assay (COX-2)0.04[5]COX-2 Inhibitor

Note: Data for Erlotinib and Celecoxib are presented for different colon cancer cell lines and/or enzymatic assays, highlighting the need for direct comparative studies.

Table 3: VEGFR-2 Inhibition in Colon and Breast Cancer Cells
Compound/DrugTarget Cell LineIC50 (µM)Enzymatic VEGFR-2 IC50 (µM)
Compound 11e HCT-116 (Colon Cancer)1.14 ± 0.09[9]0.53 ± 0.04[9]
MCF-7 (Breast Cancer)2.03 ± 0.11[9]
Compound 9d HCT-116 (Colon Cancer)3.41 ± 0.17[9]0.66 ± 0.05[9]
MCF-7 (Breast Cancer)4.19 ± 0.26[9]
Sorafenib HCT-116 (Colon Cancer)10.33 ± 0.58[9]0.12 ± 0.01[9]
MCF-7 (Breast Cancer)11.27 ± 0.73[9]

Note: Compounds 11e and 9d demonstrate significantly greater cytotoxicity against HCT-116 and MCF-7 cell lines compared to Sorafenib in this study.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the novel compounds and a general workflow for their in vitro evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Compound7f Compound 7f Compound7f->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway and Inhibition Point of Compound 7f.

EGFR_VEGFR_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_dimer->EGFR_pathway Compound4e_4f_EGFR Compounds 4e/4f Compound4e_4f_EGFR->EGFR_dimer Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_pathway Angiogenesis VEGFR2_dimer->VEGFR2_pathway Pyrimidine_VEGFR_inhibitor Pyrimidine-based VEGFR-2 Inhibitors Pyrimidine_VEGFR_inhibitor->VEGFR2_dimer Inhibition

Caption: EGFR and VEGFR-2 Signaling Pathways and Points of Inhibition.

Experimental_Workflow Start Start: Novel Pyrimidine Compound Synthesis Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) vs. Cancer Cell Lines Start->Cytotoxicity Enzyme_Assay Enzymatic Inhibition Assay (e.g., Kinase Assay) vs. Purified Target Start->Enzyme_Assay Data_Analysis Data Analysis: Determine IC50 Values Cytotoxicity->Data_Analysis Enzyme_Assay->Data_Analysis Comparison Comparison with Existing Drugs Data_Analysis->Comparison End Conclusion: Efficacy Profile Comparison->End

Caption: General Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cells (e.g., K562, Colo 205, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (novel pyrimidine derivatives or existing drugs) and incubated for a specified period (typically 48-72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays (General Protocol)

These assays quantify the ability of a compound to inhibit the activity of a specific enzyme (e.g., PI3K, EGFR, COX-2, VEGFR-2).

  • Reagent Preparation: All reagents, including the purified enzyme, substrate (e.g., ATP), and test compounds, are prepared in an appropriate assay buffer.

  • Reaction Setup: The enzyme and various concentrations of the test compound are pre-incubated in the wells of a microplate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Signal Detection: The enzyme activity is measured by detecting the product formation or the consumption of a substrate. The detection method varies depending on the assay and can be colorimetric, fluorometric, or luminescent.

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined from a dose-response curve.

Specific Kinase Assay Kits: Commercially available kits are often used for specific kinase assays (e.g., for VEGFR-2, EGFR, PI3K) and the protocols provided by the manufacturer are followed. These kits typically provide the recombinant kinase, a specific substrate, and the necessary buffers and detection reagents.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective inhibitors of key oncogenic pathways. The data presented herein indicates that derivatives of this scaffold exhibit promising anti-cancer activity, in some cases surpassing the efficacy of established drugs in preclinical models. Further investigation, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this novel class of compounds. The detailed protocols and comparative data provided in this guide are intended to facilitate such future research and development efforts.

References

A Comparative Guide to the Synthesis of Pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrimidine-5-carbonitrile scaffold is a cornerstone for creating a diverse range of biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are critical considerations. This guide provides an objective comparison of prevalent synthetic routes to this valuable heterocyclic core, supported by quantitative data and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyrimidine-5-carbonitriles is dominated by one-pot, three-component reactions. These methods are favored for their atom economy, operational simplicity, and often high yields. Below, we compare three prominent approaches: the classical Biginelli-type reaction, a water-based synthesis using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst, and a solvent-free method catalyzed by ammonium chloride.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of each synthetic route with various substituted aromatic aldehydes.

Route 1: Biginelli-Type Reaction with a Solid Acid Catalyst

This approach utilizes a bone char-derived solid acid catalyst in a solvent-free environment.

Aldehyde (R)ProductTime (min)Yield (%)
4-Cl-C₆H₄6-amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile2596
4-MeO-C₆H₄6-amino-4-(4-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile3591
4-NO₂-C₆H₄6-amino-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile2097
C₆H₅6-amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile3093

Route 2: DBSA-Catalyzed Synthesis in Water

This method employs p-dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst in an aqueous medium, highlighting a green chemistry approach.

Aldehyde (R)ProductTime (h)Yield (%)
4-Cl-C₆H₄4-(4-chlorophenyl)-1,2-dihydro-6-(4-chlorophenyl)-2-oxo-1-phenylpyrimidine-5-carbonitrile594
4-MeO-C₆H₄1,2-dihydro-4-(4-methoxyphenyl)-6-(4-chlorophenyl)-2-oxo-1-phenylpyrimidine-5-carbonitrile688
4-N(CH₃)₂-C₆H₄1,2-dihydro-4-(4-dimethylaminophenyl)-6-(4-chlorophenyl)-2-oxo-1-phenylpyrimidine-5-carbonitrile495
C₆H₅1,2-dihydro-6-(4-chlorophenyl)-2-oxo-4-phenyl-1-phenylpyrimidine-5-carbonitrile590

Route 3: Ammonium Chloride-Catalyzed Solvent-Free Synthesis

This solvent-free approach uses ammonium chloride as an inexpensive and efficient catalyst under thermal conditions.

Aldehyde (R)ProductTime (h)Yield (%)
4-Cl-C₆H₄6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile2.592
4-MeO-C₆H₄6-amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile3.585
4-NO₂-C₆H₄6-amino-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile2.095
C₆H₅6-amino-4-phenyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile3.088

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol for Route 1: Biginelli-Type Reaction with a Solid Acid Catalyst

This procedure is adapted from a method utilizing a bone char-derived solid acid catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Bone char-nPrN-SO₃H catalyst (0.4 mol%)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, urea/thiourea, and the bone char-nPrN-SO₃H catalyst is placed in a round-bottom flask.

  • The reaction mixture is stirred at 80°C under solvent-free conditions for the appropriate time (as monitored by TLC).

  • Upon completion of the reaction, distilled water is added to the mixture, and it is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid product is washed with hot ethanol (3 x 2 mL) to afford the pure pyrimidine-5-carbonitrile.

Protocol for Route 2: DBSA-Catalyzed Synthesis in Water

This protocol is based on the use of p-dodecylbenzenesulfonic acid as a catalyst in an aqueous medium.

Materials:

  • p-chlorobenzoylacetonitrile (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Substituted urea (1 mmol)

  • p-dodecylbenzenesulfonic acid (DBSA) (10 mol%)

  • Water (20 mL)

Procedure:

  • A mixture of p-chlorobenzoylacetonitrile, the aromatic aldehyde, the substituted urea, and DBSA is prepared in water.

  • The reaction mixture is stirred at room temperature for the specified duration.

  • The solid product that precipitates is separated by filtration.

  • The crude product is then recrystallized from ethanol to yield the pure pyrimidine-5-carbonitrile.

Protocol for Route 3: Ammonium Chloride-Catalyzed Solvent-Free Synthesis

This method details a solvent-free synthesis using ammonium chloride.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Urea or Thiourea (10 mmol)

  • Ammonium chloride (20 mol%)

Procedure:

  • A mixture of the substituted benzaldehyde, malononitrile, urea/thiourea, and ammonium chloride is ground in a mortar and pestle.

  • The mixture is transferred to a round-bottom flask and heated in an oil bath at 110°C for the required time.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • Ice-cold water is added to the solidified mass, and the mixture is stirred.

  • The separated solid product is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

General Three-Component Synthesis of Pyrimidine-5-carbonitriles cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde (R-CHO) Catalyst Catalyst (e.g., DBSA, NH4Cl, Solid Acid) Product Pyrimidine-5-carbonitrile Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) UreaThiourea (Thio)urea Derivative Catalyst->Product Solvent Solvent (e.g., Water, Solvent-free) Solvent->Product Energy Energy Source (e.g., Thermal, Microwave) Energy->Product

Caption: A generalized workflow for the one-pot synthesis of pyrimidine-5-carbonitriles.

Proposed Mechanism for Acid-Catalyzed Synthesis Reactants Aldehyde + Malononitrile Intermediate1 Knoevenagel Adduct (I) Reactants->Intermediate1 Knoevenagel Condensation Intermediate2 Michael Adduct (II) Intermediate1->Intermediate2 Michael Addition Thiourea Thiourea/Urea Thiourea->Intermediate2 Product Pyrimidine-5-carbonitrile (III) Intermediate2->Product Cyclodehydration & Tautomerization

Caption: A plausible reaction mechanism for the formation of pyrimidine-5-carbonitriles.

A Comparative Guide to the In Vitro Efficacy of Novel 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to significant interest in heterocyclic compounds, with pyrimidine-5-carbonitrile derivatives emerging as a promising scaffold. This guide provides a comparative analysis of the in vitro performance of various 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile derivatives, drawing upon recent studies to highlight their potential as cytotoxic and enzyme-inhibiting agents. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Analysis of In Vitro Cytotoxicity and Enzyme Inhibition

Recent research has focused on synthesizing and evaluating novel derivatives of this compound for their anticancer properties. These compounds have been tested against a panel of human cancer cell lines and key oncogenic enzymes. The following tables summarize the quantitative data from these studies, comparing the half-maximal inhibitory concentrations (IC50) of the most potent derivatives against various cell lines and enzymatic targets.

Compound Cell Line IC50 (µM) Reference Compound IC50 (µM) Target Pathway/Enzyme
Derivative 7f K562 (Leukemia)2.55 ± 0.13--PI3K/AKT
MCF-7 (Breast Cancer)4.87 ± 0.21--
Derivative 4d K562 (Leukemia)3.11 ± 0.11--
MCF-7 (Breast Cancer)6.23 ± 0.45--
Derivative 4e Colo 205 (Colon Cancer)1.66Erlotinib-EGFR/COX-2
Derivative 4f Colo 205 (Colon Cancer)1.83Celecoxib-EGFR/COX-2
Derivative 11e HCT-116 (Colon Cancer)1.14Sorafenib8.96VEGFR-2
MCF-7 (Breast Cancer)1.54Sorafenib11.83
Derivative 12b HCT-116 (Colon Cancer)2.07Sorafenib8.96VEGFR-2
MCF-7 (Breast Cancer)3.16Sorafenib11.83
Derivative 12d HCT-116 (Colon Cancer)1.95Sorafenib8.96VEGFR-2
MCF-7 (Breast Cancer)2.88Sorafenib11.83
Derivative 9d HCT-116 (Colon Cancer)10.33Sorafenib8.96VEGFR-2
MCF-7 (Breast Cancer)7.64Sorafenib11.83
Compound Enzyme IC50 (µM) Reference Compound IC50 (µM)
Derivative 7f PI3Kδ6.99 ± 0.36--
PI3Kγ4.01 ± 0.55--
AKT-13.36 ± 0.17--
Derivative 11e VEGFR-20.61 ± 0.01Sorafenib0.19 ± 0.15
Derivative 12b VEGFR-20.53 ± 0.07Sorafenib0.19 ± 0.15
Derivative 12c VEGFR-20.74 ± 0.15Sorafenib0.19 ± 0.15

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these pyrimidine-5-carbonitrile derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, K562, HCT-116, Colo 205) were seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition (VEGFR-2, PI3K, AKT)

The inhibitory activity of the compounds against specific kinases was evaluated using commercially available ELISA kits.

  • Assay Setup: The assay was performed in 96-well plates pre-coated with the substrate for the kinase of interest.

  • Reaction Mixture: A reaction mixture containing the kinase, ATP, and the test compound at various concentrations was added to the wells.

  • Incubation: The plates were incubated at 37°C for a specified period to allow the kinase reaction to proceed.

  • Detection: After incubation, the plates were washed, and a specific antibody that recognizes the phosphorylated substrate was added. Following another incubation and washing step, a secondary antibody conjugated to horseradish peroxidase (HRP) was added.

  • Substrate Addition: The HRP substrate, tetramethylbenzidine (TMB), was added, and the reaction was stopped with a stop solution.

  • Absorbance Measurement: The absorbance was read at 450 nm.

  • IC50 Determination: The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of the compounds on the cell cycle distribution, flow cytometry analysis was conducted.

  • Cell Treatment: Cells were treated with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.

Visualizing Mechanisms and Workflows

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Several pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway.[1][2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT Downstream Downstream Targets (e.g., NF-κB, Cyclin D1) pAKT->Downstream Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivative (e.g., 7f) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and in vitro evaluation of novel this compound derivatives.

Experimental_Workflow Start Starting Material: 4-Chloro-2-(methylthio)pyrimidine -5-carbonitrile Synthesis Chemical Synthesis & Purification of Derivatives Start->Synthesis Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Hit_ID Hit Identification (Potent Derivatives) Screening->Hit_ID Enzyme_Assay Enzyme Inhibition Assays (e.g., VEGFR-2, PI3K) Hit_ID->Enzyme_Assay MoA Mechanism of Action Studies (Cell Cycle, Apoptosis) Hit_ID->MoA Lead_Opt Lead Optimization Enzyme_Assay->Lead_Opt MoA->Lead_Opt

Caption: Workflow for synthesis and in vitro evaluation of pyrimidine-5-carbonitrile derivatives.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of inhibitors derived from the 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile scaffold, with a focus on their cross-reactivity and performance against key cellular targets. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive overview for drug discovery and development.

The this compound core is a versatile scaffold that has been utilized in the development of inhibitors for a range of protein kinases, which are critical regulators of cellular processes and prominent drug targets. While initial studies have demonstrated the potential of these compounds against specific targets, a thorough understanding of their selectivity across the kinome is essential to predict potential off-target effects and therapeutic windows.

This guide focuses on a promising series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives identified as potent inhibitors of the PI3K/AKT signaling pathway, a crucial cascade in cell survival and proliferation. We will delve into the inhibitory activity of key compounds from this series and provide context for their evaluation.

Data Presentation: Inhibitor Performance at a Glance

The following tables summarize the in vitro inhibitory activity of selected compounds based on the 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile scaffold against key kinases in the PI3K/AKT pathway. The data is extracted from a study by El-Dydamony et al. (2022), which highlights compound 7f as a particularly potent derivative.[1]

Table 1: In Vitro Inhibitory Activity (IC50) of Lead Compounds

CompoundPI3Kδ (μM)PI3Kγ (μM)AKT-1 (μM)
4d >10>10>10
7f 6.99 ± 0.364.01 ± 0.553.36 ± 0.17

Data sourced from El-Dydamony et al. (2022).[1]

Table 2: Comparative Analysis with a Known PI3K Inhibitor

While a broad kinome scan for compound 7f is not publicly available, a comparison with established inhibitors for the same targets is crucial for contextualizing its potency. For reference, the well-characterized PI3K inhibitor Idelalisib (Zydelig®) exhibits high potency against PI3Kδ.

CompoundPrimary TargetReported IC50 (nM)
Idelalisib PI3Kδ2.5

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and facilitate the design of further studies, detailed experimental protocols for the key assays are provided below. These are generalized protocols based on standard industry practices for the specified assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is suitable for measuring the activity of PI3K and AKT kinases and the inhibitory effects of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (PI3Kδ, PI3Kγ, or AKT-1)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, a specific peptide for AKT-1)

  • ATP

  • Test compound (e.g., Compound 7f)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO) to the assay plate wells.

    • Add 2.5 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

PI3K/AKT Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway, a key regulator of cell survival, growth, and proliferation. The points of inhibition by the 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile based inhibitors are indicated.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Compound 7f (Pyrimidine-5-carbonitrile derivative) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

PI3K/AKT signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the general workflow for an in vitro kinase inhibition assay, such as the ADP-Glo™ assay, used to determine the IC50 values of the inhibitors.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Compound/Vehicle Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation1 Incubate at RT (e.g., 60 min) Reaction_Start->Incubation1 Stop_Deplete Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation1->Stop_Deplete Incubation2 Incubate at RT (40 min) Stop_Deplete->Incubation2 Signal_Gen Generate Luminescent Signal (Kinase Detection Reagent) Incubation2->Signal_Gen Incubation3 Incubate at RT (30-60 min) Signal_Gen->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Generalized workflow for an in vitro kinase inhibition assay.

Discussion and Future Directions

The this compound scaffold has given rise to potent inhibitors of the PI3K/AKT pathway, with compound 7f demonstrating notable activity against PI3Kγ, AKT-1, and to a lesser extent, PI3Kδ.[1] The trimethoxybenzylidene moiety of compound 7f appears to be a key contributor to its inhibitory potential.

However, a critical next step in the characterization of these inhibitors is a comprehensive assessment of their selectivity across the human kinome. While potent inhibition of the intended targets is desirable, off-target activities can lead to unforeseen side effects or even polypharmacological benefits. A broad kinase screen, such as a KINOMEscan™ or similar platform, would provide a detailed map of the inhibitor's interactions and guide further lead optimization efforts.

For researchers interested in this inhibitor class, we recommend:

  • Comprehensive Selectivity Profiling: Subjecting lead compounds like 7f to a broad panel of kinases to determine their selectivity index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to understand the structural determinants of potency and selectivity.

  • Cell-Based Assays: Evaluating the on-target and off-target effects of these inhibitors in relevant cellular models to validate the biochemical findings.

  • In Vivo Efficacy and Toxicity Studies: For promising candidates, progressing to animal models to assess their therapeutic potential and safety profile.

By systematically addressing these points, the full potential of this compound based inhibitors can be unlocked, paving the way for the development of novel and effective therapeutics.

References

Assessing the Purity of Synthesized 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive framework for assessing the purity of synthesized 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the production of the antiplatelet drug Ticagrelor. We present a comparative analysis of this intermediate with alternative synthetic precursors, supported by detailed experimental protocols for various analytical techniques and quantitative data presented in clear, comparative tables.

Comparative Purity Analysis

The selection of a synthetic route in pharmaceutical manufacturing often involves a trade-off between yield, cost, and the purity of intermediates. Below is a comparison of this compound with two alternative intermediates used in different synthetic pathways for Ticagrelor. The purity data for the alternatives are based on commercially available samples, while the data for the target compound reflects typical purity achieved in a laboratory synthesis.

CompoundStructureTypical Purity (%)Key AdvantagesPotential Impurities
This compound 95 - 98Efficient downstream conversionUnreacted starting materials, regioisomers, residual solvents
4,6-dichloro-2-(propylthio)pyrimidine-5-amine>97 - 98[1]Readily available starting materialBy-products from chlorination, residual amines
2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yloxy)ethanol L-tataric acid98 - 99[2][3]Chiral intermediate, high purityDiastereomeric impurities, residual tartaric acid

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment. We recommend a combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for polar compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on a certified internal standard.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the analyte and internal standard are fully soluble and their signals do not overlap.

  • Internal Standard: A certified reference material with a known purity and signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

    • Spectral Width: Cover all signals of interest (e.g., -1 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform with a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for a comprehensive purity assessment. The following diagram illustrates the logical steps involved.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative Purity Analysis cluster_impurity Impurity Identification cluster_final Final Assessment synthesis Synthesized 4-Chloro-2- (methylthio)pyrimidine-5-carbonitrile tlc Thin Layer Chromatography (TLC) - Preliminary Purity Check synthesis->tlc mp Melting Point Determination - Comparison with Literature synthesis->mp hplc HPLC Analysis - Quantitative Purity & Impurity Profile synthesis->hplc qnmr qNMR Analysis - Absolute Purity Determination synthesis->qnmr gcms GC-MS Analysis - Volatile Impurities & Residual Solvents synthesis->gcms lcms LC-MS Analysis - Identification of Non-volatile Impurities hplc->lcms If unknown peaks data_compilation Data Compilation & Review hplc->data_compilation qnmr->data_compilation gcms->data_compilation lcms->data_compilation purity_report Final Purity Report - Specification Compliance data_compilation->purity_report

Caption: Workflow for the comprehensive purity assessment of a synthesized chemical intermediate.

Logical Relationship of Analytical Techniques

The chosen analytical techniques provide orthogonal and complementary information, leading to a robust and reliable purity assessment.

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained compound Synthesized Compound hplc HPLC (Quantitative Purity, Non-volatile Impurities) compound->hplc gcms GC-MS (Volatile Impurities, Residual Solvents) compound->gcms qnmr qNMR (Absolute Purity) compound->qnmr lcms LC-MS (Impurity Identification) hplc->lcms Isolate & Identify purity_percentage Purity (%) hplc->purity_percentage impurity_profile Impurity Profile hplc->impurity_profile gcms->impurity_profile absolute_purity Absolute Purity (w/w %) qnmr->absolute_purity impurity_structure Impurity Structure lcms->impurity_structure

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, ensuring laboratory safety and regulatory compliance.

Essential Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicological properties have not been thoroughly investigated, related compounds exhibit characteristics that necessitate caution.[1] It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[2][3] Ingestion and inhalation should be avoided.[4]

Hazard Classification Description Precautionary Statements
Acute Toxicity (Oral)May be harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationCauses skin irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Serious Eye Damage/IrritationCauses serious eye irritation.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial to mitigate risks and ensure environmental protection.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Dispose of contaminated gloves after use.[1]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2]

Waste Collection
  • Unused Product: Unused or surplus this compound should be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of as hazardous waste.

  • Containers: Place the chemical waste in a suitable, clearly labeled, and sealed container. The container should be robust and compatible with the chemical.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with an appropriate solvent or decontaminating solution as recommended by your safety officer.

  • Reporting: Report the spill to your laboratory supervisor and environmental health and safety (EHS) department.

Final Disposal
  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[1] This is not a substance that can be disposed of down the drain or in regular trash.[1][4]

  • Incineration: A common method for the disposal of this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Labeling and Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, while awaiting pickup by the disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess Assess Waste Type ppe->assess unused Unused/Surplus Chemical assess->unused Solid Waste contaminated Contaminated Materials (e.g., gloves, paper) assess->contaminated Lab Waste spill Spill Residue assess->spill Cleanup collect Step 2: Collect Waste in a Labeled, Sealed Container unused->collect contaminated->collect spill->collect store Step 3: Store Container in a Designated Secure Area collect->store contact Step 4: Contact Licensed Waste Disposal Service store->contact end End: Proper Disposal Complete contact->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, you can ensure a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key compound in various research and development endeavors. The following procedures are based on best practices for handling structurally similar pyrimidine and nitrile compounds.

Hazard Assessment and Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory. For any procedure with the potential for aerosol or dust generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is required.[6][7][8] Engineering controls like fume hoods are the first and most effective line of defense in minimizing exposure.[9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize the risk of exposure. The selection of appropriate PPE depends on the specific laboratory activity being performed.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and a face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)

Important Considerations for PPE:

  • Always inspect gloves for tears or punctures before and during use.[8]

  • Change gloves immediately if they become contaminated.[8][10]

  • Standard surgical masks do not provide adequate respiratory protection from chemical vapors or dust.[10][11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6][7][12]

Operational Plans: Step-by-Step Guidance

A systematic workflow is essential for ensuring safety and preventing contamination when handling this compound.

Experimental Workflow

prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Use anti-static weigh paper - Handle with care to avoid dust prep->weigh dissolve Dissolution - Slowly add solvent to solid - Cap and label container weigh->dissolve reaction Reaction/Use - Conduct experiment in fume hood dissolve->reaction cleanup Decontamination - Clean work area and equipment reaction->cleanup disposal Waste Disposal - Dispose of waste in labeled containers cleanup->disposal

Step-by-step workflow for handling the compound.
Detailed Protocols

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above for "Moderate-Hazard Activities."

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared, sealed container.

  • After use, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials used in the process as contaminated waste.

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparations within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

Emergency and Disposal Plans

Emergency Response for Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion skin_wash Immediately flush skin with plenty of water for at least 15 minutes. skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention if irritation persists. skin_remove->skin_medical eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhale_fresh_air Move person to fresh air. inhale_medical Seek medical attention if symptoms occur. inhale_fresh_air->inhale_medical ingest_rinse Rinse mouth with water. ingest_medical Seek immediate medical attention. ingest_rinse->ingest_medical

Emergency response for accidental exposure.

In all cases of exposure, consult a physician and be prepared to provide the Safety Data Sheet for a similar compound if a specific one is unavailable.[1]

Spills and Disposal

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1][12]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Clean the spill area thoroughly with a suitable solvent.

Waste Disposal:

  • All waste materials, including contaminated PPE, weighing papers, and empty containers, must be treated as hazardous waste.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][3]

  • Do not allow the product or contaminated materials to enter drains or the environment.[1][6][12]

  • Waste generators must adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.